Udenafil-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)/i2D3,6D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNEFQTYQPVOC-SHIXOTCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)NCCC2CCCN2C)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858551 | |
| Record name | 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175992-76-3 | |
| Record name | 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Udenafil-d7: Chemical Structure, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Udenafil-d7, the deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Udenafil. This document details its chemical structure, properties, and its critical role in pharmacokinetic studies. It also outlines the mechanistic pathway of Udenafil and provides a detailed experimental protocol for its use as an internal standard in bioanalytical methods.
Chemical Structure and Physicochemical Properties
This compound is a stable-labeled isotope of Udenafil, where seven hydrogen atoms on the propoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Udenafil in biological matrices, as it is chemically identical to the parent drug but has a distinct molecular weight.
The chemical structure of this compound is presented below:
Synonyms: Udenafil D7; 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(2H7)propyloxy]benzene-1-sulfonamide
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₉D₇N₆O₄S |
| Molecular Weight | 523.7 g/mol |
| CAS Number | 1175992-76-3 |
| Appearance | White to Off-White Solid |
Mechanism of Action: The NO/cGMP Signaling Pathway
Udenafil, and by extension this compound, exerts its pharmacological effect by selectively inhibiting phosphodiesterase type 5 (PDE5).[1][2] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[1] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and an increased blood flow, resulting in an erection.[1]
PDE5 is the enzyme responsible for the degradation of cGMP, which terminates the erection.[1] By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1]
Caption: Udenafil's Mechanism of Action
Synthesis of this compound
A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature, as it is a commercially available stable isotope-labeled compound often prepared through proprietary methods. However, the general principle for synthesizing such a compound involves the use of a deuterated starting material in the final steps of the synthesis of the parent molecule. In the case of this compound, this would likely involve the use of deuterated propanol (propan-1,1,2,2,3,3,3-d7-ol) to introduce the deuterated propoxy side chain onto the benzene sulfonamide core structure.
Experimental Protocol: Quantification of Udenafil in Human Plasma using this compound as an Internal Standard by LC-MS/MS
The following is a detailed protocol for the quantification of Udenafil in human plasma, utilizing this compound as an internal standard (IS). This method is based on established bioanalytical procedures for Udenafil and its metabolites.[3]
4.1. Materials and Reagents
-
Udenafil reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)
4.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Udenafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Udenafil stock solution with a 50:50 mixture of ACN and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of ACN and water to a final concentration of 50 ng/mL.
4.3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the Udenafil working standard solutions to obtain calibration standards with a concentration range of 5.0–2,000.0 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.
4.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
4.5. Liquid Chromatography Conditions
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
4.6. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Udenafil: m/z 517.58 → 283.25[3]
-
This compound: m/z 524.62 → 283.25 (predicted)
-
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Specification |
| Calibration Curve Range | 5.0–2,000.0 ng/mL |
| Correlation Coefficient (R²) | >0.995 |
| Accuracy | Within 94.5% and 104.0% |
| Coefficient of Variation (CV) | <2.4% |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Udenafil in biological samples. Its chemical properties and distinct mass make it an excellent internal standard for LC-MS/MS based bioanalytical methods. Understanding the mechanism of action of Udenafil provides the rationale for its therapeutic use and the importance of accurate pharmacokinetic profiling, which is facilitated by the use of its deuterated analog. The provided experimental protocol offers a robust framework for researchers in the field of drug metabolism and pharmacokinetics.
References
Udenafil: A Comprehensive Technical Guide on its Mechanism of Action as a Phosphodiesterase Type 5 (PDE5) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1] Its mechanism of action is centered on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum.[2][3] By competitively inhibiting the cGMP-hydrolyzing activity of PDE5, udenafil leads to elevated intracellular cGMP levels upon sexual stimulation, resulting in smooth muscle relaxation, increased blood flow to the penis, and consequently, a sustained erection. This technical guide provides an in-depth analysis of the molecular mechanism, pharmacokinetics, selectivity, and clinical efficacy of udenafil, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
The Nitric Oxide/cGMP Signaling Pathway and the Role of Udenafil
The physiological process of penile erection is a hemodynamic event mediated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is primarily triggered by the NO/cGMP signaling cascade.[2][3]
Upon sexual stimulation, nerve endings and endothelial cells in the corpus cavernosum release nitric oxide (NO).[2] NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]
cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels. This reduction in calcium concentration causes the relaxation of the smooth muscle of the corpus cavernosum and the penile arteries, allowing for increased blood inflow and the development of an erection.[3]
The erectile response is naturally modulated by the degradation of cGMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the hydrolysis of cGMP to its inactive form, 5'-GMP.[2]
Udenafil is a competitive inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, udenafil prevents the breakdown of cGMP.[3] This leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the pro-erectile signal initiated by sexual stimulation. It is crucial to note that udenafil does not induce erections directly; sexual stimulation is a prerequisite for its therapeutic effect.[3]
Quantitative Pharmacological Data
The efficacy and safety profile of a PDE5 inhibitor is largely defined by its potency, selectivity, and pharmacokinetic properties.
In Vitro Potency and Selectivity
Udenafil demonstrates high potency for PDE5 with an IC50 value in the nanomolar range, comparable to that of sildenafil.[1][4] Its selectivity for PDE5 over other PDE isoenzymes is a key determinant of its side-effect profile.[1]
| PDE Isoenzyme | Udenafil IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) | Associated Physiological Function of Isoenzyme Inhibition |
| PDE5 | 8.25 ± 2.90 | 1 | Corpus cavernosum smooth muscle relaxation |
| PDE1 | ~1237.5 | ~150 | Vasodilation, flushing, tachycardia[1] |
| PDE2 | ~140.25 | ~17 | - |
| PDE3 | ~74.25 | ~9 | Cardiac contractility |
| PDE6 | ~82.5 | ~10 | Phototransduction in the retina |
| PDE11 | ~792 | ~96 | Function not fully established[1] |
| Data compiled from preclinical studies.[1][4] |
Pharmacokinetic Profile
Udenafil exhibits a pharmacokinetic profile characterized by rapid absorption and a moderately long half-life, offering a swift onset and a sustained duration of action.[5][6]
| Parameter | Value | Description |
| Tmax (Time to Peak Plasma Concentration) | 0.8 - 1.3 hours | Indicates rapid absorption after oral administration.[5][7] |
| T1/2 (Terminal Half-Life) | 9.9 - 12.1 hours | Longer than sildenafil and vardenafil, but shorter than tadalafil.[5][6] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Increases with higher doses. |
| AUC (Area Under the Curve) | Dose-dependent | Increases with higher doses. |
| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | [3] |
| Data from clinical pharmacokinetic studies in healthy male subjects.[5][7][8] |
Clinical Efficacy in Erectile Dysfunction
Multiple randomized, double-blind, placebo-controlled clinical trials have substantiated the efficacy of udenafil in the treatment of erectile dysfunction of varying etiologies and severities.[5][9][10]
| Efficacy Endpoint | Placebo | Udenafil (100 mg) | Udenafil (200 mg) |
| Change in IIEF-EF Domain Score | +0.20 | +7.52 | +9.93 |
| Successful Penetration Rate (SEP2) | 53.4% | 88.8% | 92.4% |
| Successful Intercourse Rate (SEP3) | 15.4% | 70.1% | 75.7% |
| Positive Response to Global Assessment Question (GAQ) | 25.9% | 81.5% | 88.5% |
| Data from a 12-week, fixed-dose clinical trial.[5][9] |
| Efficacy in Once-Daily Dosing (24 weeks) | Placebo | Udenafil (50 mg) | Udenafil (75 mg) |
| Return to Normal EF (IIEF-EF > 26) | - | 39.1% | 47.0% |
| Data from a 24-week, once-daily dosing clinical trial.[11][12] |
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) of udenafil against PDE5 and other PDE isoenzymes is a critical preclinical experiment. A common method is the fluorescence polarization (FP) assay.
Objective: To quantify the inhibitory potency of udenafil on PDE5 activity.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM) as the substrate
-
Phosphate-binding nanoparticles (Binding Agent)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Udenafil (serially diluted)
-
96-well microplate
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of udenafil in the assay buffer. Prepare a solution of PDE5A1 enzyme and a solution of cGMP-FAM substrate in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the PDE5A1 enzyme solution to wells containing the different concentrations of udenafil or vehicle control.
-
Initiation of Reaction: Add the cGMP-FAM substrate to all wells to start the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Signal Detection: Stop the reaction and add the phosphate-binding nanoparticles. These nanoparticles bind to the phosphate group of the hydrolyzed cGMP (5'-GMP), causing a change in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization on a plate reader. The FP signal is proportional to the amount of hydrolyzed cGMP.
-
Data Analysis: Calculate the percentage of inhibition for each udenafil concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the udenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of udenafil, a new selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of once-daily administration of udenafil for 24 weeks on erectile dysfunction: results from a randomized multicenter placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Indispensable Role of Deuterium-Labeled Internal Standards in Quantitative Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the quest for analytical accuracy and precision is paramount. The inherent variability of biological matrices, coupled with the intricacies of sample preparation and instrument response, necessitates a robust strategy to ensure data integrity. This technical guide delves into the core rationale for the use of deuterium-labeled internal standards (D-IS), providing a comprehensive overview of their advantages, practical applications, and the experimental rigor required for their successful implementation.
The Fundamental Rationale: Mitigating Analytical Variability
The primary function of an internal standard (IS) in quantitative bioanalysis is to compensate for the variability inherent in the analytical workflow.[1] An ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[2] Deuterium-labeled standards, which are stable isotope-labeled (SIL) versions of the analyte, are widely considered the "gold standard" for internal standardization in LC-MS assays.[3][4]
The core principle lies in the physicochemical similarity between the analyte and its deuterated counterpart. By introducing a known and constant concentration of the D-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the D-IS's response is used for quantification.[5] This ratiometric approach effectively normalizes for variations that can occur at multiple stages of the analysis.
Combating the Matrix Effect
The "matrix effect" is a notorious challenge in LC-MS, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7] Because a D-IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement.[7] Consequently, the ratio of the analyte to the D-IS remains constant, providing a more accurate measurement of the analyte's concentration.[8]
Correcting for Sample Preparation Inconsistencies
The journey of a sample from collection to injection into the LC-MS system involves multiple steps, including extraction, evaporation, and reconstitution. Each step is a potential source of analyte loss. A D-IS, being structurally and chemically akin to the analyte, will exhibit nearly identical recovery throughout the sample preparation process. Any loss of the analyte during these steps will be mirrored by a proportional loss of the D-IS, thus preserving the accuracy of the final concentration determination.[1]
Normalizing for Instrumental Variability
Instrumental factors such as fluctuations in injection volume and variations in mass spectrometer performance can introduce variability in the analytical results.[9] The D-IS co-elutes with the analyte, meaning it enters the mass spectrometer at the same time and experiences the same instrumental conditions. This co-elution ensures that any instrumental drift or variation affects both the analyte and the D-IS equally, thereby maintaining a consistent response ratio.[1][10]
Quantitative Data: The Evidence for Superior Performance
The theoretical advantages of deuterium-labeled internal standards are substantiated by empirical data from numerous studies. The following tables summarize quantitative data from comparative studies, highlighting the improved accuracy and precision achieved with D-IS compared to analog internal standards (compounds that are structurally similar but not isotopically labeled).
Table 1: Comparison of Assay Performance with Analog vs. Deuterium-Labeled Internal Standard for Kahalalide F [11]
| Parameter | Analog Internal Standard | Deuterium-Labeled Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Number of Samples (n) | 284 | 340 |
| Significance of Variance (Levene's Test) | - | p = 0.02 (Significantly Lower) |
This data demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation and significantly lower variance) when using a deuterium-labeled internal standard.[11]
Table 2: Comparison of Inter-patient Assay Imprecision for Sirolimus [12][13]
| Internal Standard Type | Coefficient of Variation (CV) Range (%) |
| Analog Internal Standard (Desmethoxyrapamycin) | 7.6 - 9.7 |
| Deuterium-Labeled Internal Standard (Sirolimus-d3) | 2.7 - 5.7 |
This table clearly shows a reduction in the coefficient of variation, indicating higher precision in patient sample analysis when a deuterium-labeled internal standard is employed.[12][13]
Table 3: Impact of Internal Standard on the Accuracy of Imidacloprid Quantification in Various Matrices [3]
| Matrix | Accuracy without IS (% Difference from True Value) | Accuracy with Deuterium-Labeled IS (% Difference from True Value) |
| Cannabis Oil | > 60% | < 25% |
| Gummy Bear | > 60% | < 25% |
| Cannabis Flower | > 60% | < 25% |
| Topical Cream | > 60% | < 25% |
This data illustrates the critical role of a deuterium-labeled internal standard in mitigating severe matrix effects across different complex sample types, leading to a dramatic improvement in accuracy.[3]
Experimental Protocols: A Framework for Robust Bioanalysis
The successful implementation of deuterium-labeled internal standards requires a meticulously validated bioanalytical method. The following provides a generalized framework for key experimental protocols, based on regulatory guidelines from the FDA and EMA.[14][15][16]
Bioanalytical Method Validation
A comprehensive validation should be performed to ensure the reliability of the analytical method. The key parameters to be evaluated are:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and D-IS.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days.
-
Calibration Curve: The relationship between the instrument response (analyte/D-IS ratio) and the known concentrations of the analyte. A calibration curve should be prepared in the same biological matrix as the study samples.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.
-
Matrix Effect: Assessed to ensure that the matrix does not affect the quantification of the analyte. This is typically evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
Sample Preparation Protocol: A General Workflow
The following is a generalized sample preparation protocol for the quantification of a small molecule drug in plasma using a deuterium-labeled internal standard.
-
Sample Thawing: Thaw plasma samples and calibration standards/QC samples at room temperature.
-
Aliquoting: Aliquot a specific volume (e.g., 100 µL) of each sample, standard, and QC into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterium-labeled internal standard working solution to each tube (except for blank samples).
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or a mixture of zinc sulfate and an organic solvent) to each tube. Vortex mix thoroughly to ensure complete precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase or a suitable solvent.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system for analysis.
Visualizing the Rationale and Workflow
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows discussed in this guide.
Caption: Logical flow demonstrating how D-IS addresses analytical challenges.
Caption: Step-by-step bioanalytical workflow incorporating a D-IS.
Potential Pitfalls and Considerations
While deuterium-labeled internal standards are incredibly powerful tools, it is crucial to be aware of potential challenges:
-
Isotopic Purity: The D-IS should have high isotopic purity to prevent any contribution of the unlabeled analyte from the D-IS stock solution, which could lead to an overestimation of the analyte concentration.
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the D-IS. This can be problematic if the separation is significant, as the analyte and D-IS may experience different matrix effects.[10] In such cases, using internal standards labeled with other stable isotopes like 13C or 15N might be a better alternative.
-
Stability of the Label: The deuterium label should be placed on a chemically stable position within the molecule to avoid exchange with protons from the solvent or matrix.
Conclusion
The use of deuterium-labeled internal standards is a cornerstone of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for matrix effects, sample preparation variability, and instrumental fluctuations. The result is a significant enhancement in the accuracy, precision, and overall reliability of the data generated. While not without their own set of considerations, the empirical evidence overwhelmingly supports the rationale for their use. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterium-labeled internal standards are essential for generating high-quality bioanalytical data that can withstand the scrutiny of regulatory bodies and drive informed decision-making in the advancement of new therapeutics.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. bioanalytical method validation: Topics by Science.gov [science.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. texilajournal.com [texilajournal.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Udenafil-d7 Reference Standards for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Udenafil-d7 reference standards, their applications in experimental settings, and the underlying biochemical pathways. This compound, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor Udenafil, serves as a critical internal standard for bioanalytical and pharmacokinetic studies.[1][2][3] Its use ensures accurate quantification of Udenafil in complex biological matrices.
Commercial Suppliers and Product Specifications
A number of reputable suppliers offer this compound reference standards. While specific quantitative data such as lot-specific purity and isotopic enrichment are detailed in the Certificate of Analysis (CoA) provided with purchase, the following table summarizes key information gathered from various suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| MedChemExpress | HY-18253S | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.70 | Not specified on website; CoA required |
| BOC Sciences | BLP-012643 | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.7 | 95% by HPLC; 98% atom D |
| Axios Research | AR-U01002 | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.71 | CoA provided with product |
| LGC Standards | 1175992-76-3 | C₂₅H₂₉D₇N₆O₄S | 523.296 | CoA provided with product |
Udenafil's Mechanism of Action: The cGMP Signaling Pathway
Udenafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5).[2] In the context of erectile dysfunction, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.
Experimental Protocols: Bioanalytical Method for Udenafil in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of Udenafil in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a specified amount of this compound solution (internal standard).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A validated high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in an isocratic or gradient elution. A typical starting point is a 75:25 (v/v) ratio of acetonitrile to acidified water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Udenafil: m/z 517.2 → 283.1
-
This compound: m/z 524.2 → 283.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Udenafil. Its commercial availability from multiple suppliers provides a reliable source for this critical reference standard. The well-understood mechanism of action and established bioanalytical methods facilitate its integration into research and development workflows, ensuring the generation of high-quality, reproducible data in pharmacokinetic and other quantitative studies. It is recommended to always obtain the supplier's Certificate of Analysis for detailed, lot-specific information on the reference standard.
References
In-Depth Technical Guide: Pharmacokinetic Profile of Unlabeled Udenafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of unlabeled udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is compiled from various clinical and preclinical studies to support research, development, and scientific understanding of this compound.
Absorption
Udenafil is rapidly absorbed following oral administration.[1] The time to reach maximum plasma concentration (Tmax) is typically observed between 0.8 and 1.5 hours.[1][2] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of udenafil increase in a dose-dependent manner. However, studies have shown that these increases are supraproportional, suggesting that the elimination process may be saturable.[1]
The presence of food can affect the rate of absorption. A high-fat meal can delay the Tmax, although the overall bioavailability is not significantly affected.[3] A low-fat meal may also delay Tmax and has been observed to reduce Cmax by approximately 21%, but it does not significantly alter the overall bioavailability.[3]
Table 1: Single-Dose Pharmacokinetic Parameters of Udenafil in Healthy Male Volunteers
| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC∞ (ng·h/mL) | t½ (h) |
| 25 | 0.8 ± 0.3 | 43.1 ± 14.7 | 221.7 ± 53.8 | 7.3 ± 1.5 |
| 50 | 1.3 ± 0.5 | 114.1 ± 28.2 | 722.9 ± 167.9 | 9.9 ± 1.8 |
| 100 | 1.0 ± 0.0 | 302.2 ± 88.5 | 2070.1 ± 292.0 | 11.2 ± 1.6 |
| 200 | 1.0 ± 0.4 | 823.3 ± 185.2 | 5863.6 ± 1239.2 | 12.1 ± 2.4 |
| 300 | 1.0 ± 0.4 | 1001.3 ± 276.9 | 8027.9 ± 2404.1 | 11.5 ± 2.6 |
| Data presented as mean ± standard deviation. Tmax is presented as median ± standard deviation where applicable.[1] |
Table 2: Multiple-Dose (Once Daily for 7 Days) Pharmacokinetic Parameters of Udenafil in Healthy Male Volunteers
| Dose (mg) | Tmax (h) (Day 7) | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | t½ (h) (Day 7) |
| 100 | 1.0 ± 0.4 | 344.8 ± 76.5 | 2603.2 ± 603.6 | 12.3 ± 2.1 |
| 200 | 1.3 ± 0.5 | 866.7 ± 204.6 | 7338.9 ± 1904.7 | 13.5 ± 2.8 |
| Cmax,ss: Maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve during a dosing interval at steady state.[1] |
Distribution
Udenafil is highly bound to plasma proteins, with a binding percentage of approximately 93.9%.[4] A population pharmacokinetic analysis has estimated the central volume of distribution for udenafil to be 44.1 L and the peripheral volume of distribution to be 588 L, indicating extensive tissue distribution.[4]
Metabolism
Udenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme.[5] The major active metabolite is DA-8164, which is formed through N-dealkylation.[5] DA-8164 exhibits approximately half the in vitro potency for PDE5 inhibition as the parent compound.[5] Other minor metabolites, such as M1 (hydroxyl udenafil) and M2 (N-demethyl udenafil), have also been identified.[5]
Table 3: Pharmacokinetic Parameters of the Major Active Metabolite, DA-8164, After a Single Oral Dose of Udenafil (200 mg)
| Parameter | Value |
| Tmax (h) | 2.0 (median) |
| Cmax (ng/mL) | 136.1 ± 34.5 |
| AUCt (ng·h/mL) | 1658.7 ± 368.4 |
| t½ (h) | 10.8 ± 1.9 |
| Data presented as mean ± standard deviation, except for Tmax which is the median.[5] |
Excretion
The elimination of udenafil and its metabolites is predominantly through non-renal pathways.[4] Following oral administration, only a small percentage of the dose is excreted in the urine as unchanged udenafil and its metabolites.[4] While specific percentages from a human mass balance study are not publicly available, the low urinary recovery suggests that fecal excretion is the primary route of elimination.
Experimental Protocols
Pharmacokinetic Studies in Healthy Volunteers
Study Design: The pharmacokinetic profile of udenafil has been evaluated in single- and multiple-dose, randomized, placebo-controlled, double-blind, dose-escalation studies.[1] Participants were typically healthy male volunteers.
Dosing: In single-dose studies, subjects received a single oral dose of udenafil (e.g., 25, 50, 100, 200, or 300 mg) or placebo.[1] In multiple-dose studies, subjects received daily oral doses (e.g., 100 or 200 mg) for a specified period, often 7 days.[1]
Blood Sampling: Blood samples were collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours post-dose).[1] Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
Urine Collection: In some studies, urine was collected over specified intervals to determine renal clearance.[1]
Analytical Methodology: UPLC-MS/MS for Quantification in Human Plasma
A common and highly sensitive method for the quantification of udenafil and its major metabolite, DA-8164, in human plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., sildenafil).
-
Precipitate plasma proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Udenafil: m/z 517.3 → 283.2
-
DA-8164: m/z 489.3 → 283.2
-
Sildenafil (IS): m/z 475.2 → 283.2
-
Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the quantification of udenafil in human plasma using UPLC-MS/MS.
Signaling Pathway
Udenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, udenafil prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.
Udenafil's Mechanism of Action
References
- 1. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for Udenafil Quantification Using Udenafil-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate quantification of Udenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Udenafil-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.[3]
This document provides detailed application notes and protocols for the quantification of Udenafil in human plasma using this compound as an internal standard. The methodologies described are based on established principles of bioanalytical method validation as per regulatory guidelines.[4][5][6]
Mechanism of Action: Udenafil Signaling Pathway
Udenafil enhances erectile function by selectively inhibiting the PDE5 enzyme.[7][8] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[7] cGMP then acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow to the penis.[8] Udenafil's inhibition of PDE5 prevents the degradation of cGMP, thus prolonging its effect and facilitating a sustained erection.[8][9]
Caption: Udenafil's inhibition of PDE5 enhances the cGMP signaling pathway.
Experimental Protocols
This section outlines a detailed protocol for the quantification of Udenafil in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Udenafil reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 2.5 min, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Udenafil | 517.2 | 283.1 | 150 | 35 |
| This compound | 524.2 | 283.1 | 150 | 35 |
Note: The product ion for this compound is predicted to be the same as for Udenafil as the deuterium labeling is on the propoxy chain, which is not part of the most stable fragmented ion.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for Udenafil quantification in plasma.
Method Validation Summary
The described analytical method should be validated according to regulatory guidelines (e.g., FDA).[4][5][6] The following tables summarize the expected performance characteristics of a validated assay.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%) | 80 - 120% |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (3) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium (100) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High (400) | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 4: Recovery and Matrix Effect
| QC Level (ng/mL) | Udenafil Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Low (3) | > 85% | > 85% | 85 - 115% |
| High (400) | > 85% | > 85% | 85 - 115% |
Table 5: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 8 hours | Stable |
| Freeze-Thaw Cycles (from -80°C) | 3 cycles | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Long-term Storage (-80°C) | 3 months | Stable |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Udenafil in human plasma. This methodology is well-suited for supporting clinical and non-clinical studies that require accurate determination of Udenafil concentrations. The detailed protocols and expected validation data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. Udenafil: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Udenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 9. dovepress.com [dovepress.com]
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Udenafil in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of Udenafil in human plasma. Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] Accurate determination of Udenafil concentrations in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.[4][5] The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes information on an alternative liquid-liquid extraction method and discusses the simultaneous analysis of Udenafil's active metabolite, DA-8164.
Introduction
Udenafil, chemically known as 3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-propoxybenzenesulfonamide, is a PDE5 inhibitor.[1] By selectively inhibiting PDE5, Udenafil enhances the effect of nitric oxide (NO) leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, thereby facilitating penile erection.[1][2] The pharmacokinetic profile of Udenafil is characterized by a relatively rapid onset of action, with peak plasma concentrations (Tmax) reached between 0.8 to 1.5 hours, and a terminal half-life of 11 to 13 hours.[3][6] To support clinical and non-clinical studies, a robust and reliable bioanalytical method for the quantification of Udenafil in human plasma is essential. LC-MS/MS has become the method of choice for such applications due to its high sensitivity, specificity, and throughput.[4][7]
Physicochemical Properties of Udenafil
A thorough understanding of the physicochemical properties of Udenafil is fundamental for method development, particularly for optimizing sample extraction and chromatography.
| Property | Value | Source |
| Molecular Formula | C25H36N6O4S | [1] |
| Molecular Weight | 516.7 g/mol | [1] |
| Solubility | Insoluble in water; soluble in DMSO and Ethanol (with sonication).[8] Water solubility also reported as 0.0798 mg/mL.[2] | [2][8] |
| logP | 3.2 | [2] |
| pKa (Strongest Acidic) | 10.25 | [2] |
| pKa (Strongest Basic) | 8.44 | [2] |
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of Udenafil in human plasma.
Materials and Reagents
-
Udenafil reference standard
-
Sildenafil (Internal Standard, IS)
-
DA-8164 reference standard (optional, for metabolite analysis)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent).[5]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Udenafil and Sildenafil (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Udenafil primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the Sildenafil primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample clean-up.[5][9]
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of blank human plasma, add a known amount of Udenafil working standard solution to prepare calibration standards. For QC and unknown samples, use 100 µL of the respective plasma sample.
-
Add 20 µL of the Sildenafil internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
- 1. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Udenafil - Wikipedia [en.wikipedia.org]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Udenafil-d7 in Pharmacokinetic Studies of Udenafil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Udenafil-d7 as an internal standard in the pharmacokinetic analysis of Udenafil. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.
Introduction
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for determining appropriate dosing regimens and assessing its safety and efficacy. Pharmacokinetic studies involve the measurement of drug concentrations in biological matrices, such as plasma, over time.
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound has nearly identical physicochemical properties to Udenafil, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification.[3]
Rationale for Using this compound as an Internal Standard
The primary role of an internal standard in quantitative bioanalysis is to correct for the potential loss of the analyte during sample processing and to account for variations in instrument response.[3] An ideal internal standard should behave as similarly to the analyte as possible.
Logical Framework for Using a Stable Isotope-Labeled Internal Standard
Caption: Logical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a typical design for a single-dose pharmacokinetic study of Udenafil in healthy male volunteers.
Study Design: An open-label, single-dose, two-period crossover study is a common design. A washout period of at least 7 days should separate the treatment periods.
Subjects: Healthy male volunteers, typically between the ages of 20 and 45, with a body mass index within the normal range, are recruited. All participants should provide written informed consent before screening procedures.
Dosing and Sample Collection:
-
Following an overnight fast of at least 10 hours, subjects are administered a single oral dose of Udenafil (e.g., 100 mg or 200 mg).[1]
-
Blood samples are collected in EDTA-containing tubes at predose (0 hours) and at specified time points post-dose. A typical sampling schedule includes 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 32, and 48 hours after drug administration.[4][5]
-
Plasma is separated by centrifugation (e.g., 1,800 g for 8 minutes at 4°C) and stored at -70°C until analysis.[5]
Bioanalytical Method: Udenafil Quantification by UPLC-MS/MS
This protocol is for the quantitative analysis of Udenafil in human plasma using this compound as an internal standard.[4]
Materials and Reagents:
-
Udenafil reference standard
-
This compound internal standard[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation:
-
An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) detector equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 (e.g., 1.7 µm, 50.0 x 2.1 mm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., distilled water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[4]
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Udenafil: m/z 517.58 → 283.25[4]
-
This compound: The precursor ion will be approximately 7 mass units higher than Udenafil, and the product ion may be the same or different depending on the location of the deuterium labels. A common transition would be m/z 524.6 → 283.3 (hypothetical, based on common fragmentation).
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of this compound working solution (the internal standard).
-
Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
Calibration and Quality Control:
-
Prepare calibration standards by spiking blank plasma with known concentrations of Udenafil. A typical calibration curve range for Udenafil is 5.0–2,000.0 ng/mL.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Data Presentation
The following table summarizes typical pharmacokinetic parameters of Udenafil from a single-dose study in healthy volunteers.
| Pharmacokinetic Parameter | Udenafil (100 mg) | Udenafil (200 mg) |
| Cmax (ng/mL) | Mean ± SD | Mean ± SD |
| 399.5 ± 97.8 | 911.3 ± 210.1 | |
| Tmax (hr) | Median (Range) | Median (Range) |
| 1.0 (0.8 - 1.5) | 1.0 (0.8 - 1.5) | |
| AUC0-t (ng·hr/mL) | Mean ± SD | Mean ± SD |
| 2404.9 ± 576.2 | 6112.9 ± 1381.1 | |
| AUC0-∞ (ng·hr/mL) | Mean ± SD | Mean ± SD |
| 2496.0 ± 593.5 | 6323.8 ± 1424.8 | |
| t1/2 (hr) | Mean ± SD | Mean ± SD |
| 9.9 ± 1.6 | 12.1 ± 1.9 |
Data compiled from studies on the pharmacokinetics of Udenafil.[2][6]
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical pharmacokinetic study of Udenafil using this compound as an internal standard.
Caption: Workflow of a Udenafil pharmacokinetic study.
References
- 1. Population pharmacokinetic analysis to recommend the optimal dose of udenafil in patients with mild and moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Udenafil Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of udenafil in human urine for quantitative analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Accurate and reliable quantification of udenafil and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis. Sample preparation is a critical step to remove interfering substances from the urine matrix, concentrate the analyte, and ensure the accuracy and sensitivity of the analytical method. This document outlines and compares three widely used sample preparation techniques for the analysis of udenafil in urine.
Signaling Pathway of Udenafil
Udenafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, udenafil prevents the breakdown of cGMP, leading to its accumulation and prolonged smooth muscle relaxation, thus enhancing the erectile response to sexual stimulation.
Caption: Signaling pathway of Udenafil in smooth muscle cells.
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the nature of the analytical method. Below are protocols for three common techniques.
Quantitative Data Summary
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 92.0%[2] | > 85% (for similar compounds) | > 90% (for similar compounds) |
| Matrix Effect | Minimal reported[2] | Variable, can be significant | Generally low, cartridge dependent |
| Limit of Quantification (LOQ) | 1 ng/mL[2] | Dependent on concentration factor | Dependent on elution volume |
| Analysis Time per Sample | ~5-10 minutes | ~20-30 minutes | ~15-25 minutes |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | Low | Moderate | High |
| Throughput | High | Low to Moderate | Moderate to High (with automation) |
Note: Data for LLE and SPE are based on typical performance for similar small molecules in urine and may vary for udenafil. Specific validation is recommended.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the urine sample to precipitate proteins, which are then removed by centrifugation.
Experimental Workflow:
Caption: Protein Precipitation workflow for udenafil analysis in urine.
Detailed Protocol:
-
Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile to the sample.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing salts and other polar interferences.
Experimental Workflow:
Caption: Liquid-Liquid Extraction workflow for udenafil analysis in urine.
Detailed Protocol:
-
Pipette 1 mL of urine sample into a 15 mL polypropylene tube.
-
Adjust the pH of the urine sample to approximately 9-10 with a suitable base (e.g., 1M NaOH).
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).
-
Vortex or mechanically shake the tube for 5 minutes to ensure efficient extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex briefly and transfer to a vial for UPLC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to LLE and PPT by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This technique can yield very clean extracts.
Experimental Workflow:
Caption: Solid-Phase Extraction workflow for udenafil analysis in urine.
Detailed Protocol:
-
Cartridge Selection: Choose a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) based on the physicochemical properties of udenafil.
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of a buffer matching the pH of the prepared sample (e.g., phosphate buffer, pH 6-7).
-
Sample Loading: Dilute the urine sample (e.g., 1:1 with the equilibration buffer) and load it onto the conditioned cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained udenafil with 1-2 mL of a strong solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base to facilitate elution).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS parameters for the analysis of udenafil. Method optimization is recommended for specific instrumentation.
| Parameter | Setting |
| UPLC Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of udenafil and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 517.2 → 283.2 (example, should be optimized) |
| Internal Standard | Sildenafil-d8 or other suitable analogue |
Conclusion
The choice of sample preparation technique for the analysis of udenafil in urine is a critical determinant of method performance. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a more effective cleanup for removing salts and highly polar interferences. Solid-phase extraction offers the highest selectivity and can achieve the cleanest extracts, which is often necessary for achieving the lowest limits of detection. The selection of the most appropriate method should be based on the specific requirements of the study, balancing the need for sensitivity, selectivity, throughput, and cost. All methods should be properly validated to ensure they meet the required performance criteria for the intended application.
References
Quantitative Analysis of Udenafil in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of udenafil in biological matrices, primarily focusing on plasma and urine. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are widely recognized for their sensitivity and specificity in bioanalysis.
Introduction to Udenafil Analysis
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate and reliable quantitative analysis of udenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput.
Experimental Protocols
Several validated methods for the quantification of udenafil have been reported. The following sections detail two common approaches: Protein Precipitation and Liquid-Liquid Extraction for sample preparation, followed by UPLC-MS/MS analysis.
Protocol 1: Protein Precipitation Method for Udenafil in Human Plasma and Urine
This protocol is adapted from a rapid and sensitive UPLC-MS/MS method for the simultaneous determination of udenafil and its active metabolite, DA-8164.[1]
1. Materials and Reagents:
-
Udenafil reference standard
-
Internal Standard (IS) (e.g., Sildenafil)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Human plasma and urine (blank)
2. Sample Preparation:
-
Pipette 100 µL of the biological sample (plasma or urine) into a microcentrifuge tube.
-
Add a working solution of the internal standard.
-
Add acetonitrile for protein precipitation.[1]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
Chromatographic Column: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (75:25, v/v)[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL
-
Total Run Time: Approximately 1 minute[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Protocol 2: Liquid-Liquid Extraction (LLE) Method for Udenafil in Rat Plasma
This protocol is based on a method developed for pharmacokinetic studies in rats.[2][3]
1. Materials and Reagents:
-
Udenafil reference standard
-
Internal Standard (IS)
-
Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)
-
Rat plasma (blank)
2. Sample Preparation:
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.[3]
-
Add a working solution of the internal standard.
-
Add the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically between 0.2 and 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Detection Mode: MRM.
-
MRM Transitions: Specific to the analyte and internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of various validated methods for udenafil analysis in biological matrices.
Table 1: Method Validation Parameters for Udenafil in Human Plasma and Urine (Protein Precipitation Method) [1]
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 1 - 600 ng/mL | 1 - 600 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Precision (CV%) | < 13.7% | < 13.7% |
| Accuracy | > 92.0% | > 92.0% |
Table 2: Method Validation Parameters for Udenafil in Rat Plasma (Liquid-Liquid Extraction Method) [2]
| Parameter | Rat Plasma |
| Linearity Range | 0.5 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (CV%) | 0.5 - 7.4% |
| Accuracy | 91.5 - 101.7% |
| Recovery | 63.0 - 81.6% |
Table 3: HPLC-UV Method Validation for Udenafil in Human Plasma and Urine [4]
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 5 - 1000 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL |
| Intra-run Precision (CV%) | 0.8 - 5.1% | Not Reported |
| Inter-run Precision (CV%) | 1.4 - 7.9% | Not Reported |
| Intra-run Accuracy (% bias) | -12.9 to 2.2% | Not Reported |
| Inter-run Accuracy (% bias) | -10.0 to -1.6% | Not Reported |
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of udenafil.
Caption: Workflow for Udenafil Analysis using Protein Precipitation.
Caption: Workflow for Udenafil Analysis using Liquid-Liquid Extraction.
References
- 1. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application of Udenafil-d7 in Bioequivalence Studies: A Comprehensive Guide for Researchers
Application Notes
Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction.[1][2][3] Its therapeutic efficacy is contingent upon achieving appropriate plasma concentrations to elicit the desired pharmacological response. Bioequivalence studies are a critical component in the development of generic formulations of Udenafil, as they are designed to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the innovator product. The successful execution of these studies hinges on a robust and validated bioanalytical method for the accurate quantification of Udenafil in biological matrices, typically human plasma.
A key element of a reliable bioanalytical method is the use of a suitable internal standard (IS) to account for variability during sample processing and analysis. Udenafil-d7, a stable isotope-labeled analog of Udenafil, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to Udenafil, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass due to the seven deuterium atoms allows it to be distinguished from the unlabeled Udenafil by a mass spectrometer. This co-eluting, yet mass-differentiated, internal standard enables precise and accurate quantification of Udenafil, a fundamental requirement for the statistical analysis in bioequivalence trials.
The typical design for a Udenafil bioequivalence study is a randomized, two-period, two-sequence, single-dose, crossover study in healthy male volunteers under fasting conditions.[4][5][6] The pharmacokinetic parameters of primary interest are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞).[4] For a generic product to be deemed bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of these parameters for the test and reference products must fall within the range of 80.00% to 125.00%.[4][5]
Udenafil's Mechanism of Action
Udenafil exerts its pharmacological effect by inhibiting the PDE5 enzyme.[1][2][3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis, which in turn activates the enzyme guanylate cyclase.[1] This leads to an increased synthesis of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, causing relaxation of the smooth muscle of the penile arteries and the corpus cavernosum, resulting in increased blood flow and penile erection.[1][2][3] The action of cGMP is terminated by its degradation by PDE5.[1] By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[1][2]
Udenafil's inhibitory action on PDE5, preventing cGMP degradation.
Experimental Protocols
Bioanalytical Method for Udenafil in Human Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Udenafil in human plasma, employing this compound as the internal standard.
1. Materials and Reagents
-
Udenafil reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma with K2EDTA as anticoagulant
2. Stock and Working Solutions Preparation
-
Prepare primary stock solutions of Udenafil and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Udenafil by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Prepare a working solution of this compound at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (isocratic or gradient) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Udenafil: m/z 517 → 283; this compound: m/z 524 → 283 (product ion may vary slightly) |
| Collision Energy | Optimized for each transition |
5. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Workflow for the bioanalysis of Udenafil in human plasma.
Bioequivalence Study Protocol
This protocol describes a typical design for a bioequivalence study of a generic Udenafil formulation.
1. Study Design
-
Randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study.
-
A washout period of at least 7 days between the two periods.
2. Study Population
-
Healthy male volunteers, typically aged 18-45 years.
-
Subjects should meet specific inclusion and exclusion criteria, confirmed by clinical and laboratory examinations.
3. Investigational Products
-
Test Product: Generic Udenafil tablets.
-
Reference Product: Innovator Udenafil tablets.
4. Study Procedure
-
After an overnight fast, subjects will receive a single oral dose of either the test or reference product with water.
-
Blood samples will be collected in K2EDTA tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma will be separated by centrifugation and stored at -70°C until analysis.
-
After the washout period, subjects will receive the alternate product.
5. Pharmacokinetic and Statistical Analysis
-
Plasma concentrations of Udenafil will be determined using the validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) will be calculated using non-compartmental analysis.
-
Cmax and AUC values will be log-transformed.
-
Analysis of variance (ANOVA) will be performed to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ will be calculated.
-
Bioequivalence will be concluded if the 90% confidence intervals are within the 80.00% to 125.00% range.
References
- 1. What is the mechanism of Udenafil? [synapse.patsnap.com]
- 2. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dovepress.com [dovepress.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the conventional film-coated 100 mg tablet administered to healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PDE5 Inhibitors Using a Competitive Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological signaling pathways, most notably in regulating vascular smooth muscle tone. It achieves this by catalyzing the hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine 5'-monophosphate (5'-GMP).[1][2] The nitric oxide (NO)-cGMP pathway is central to many cellular responses, and by degrading cGMP, PDE5 effectively terminates NO-mediated signaling.[3][4] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby enhancing the effects of NO, which includes vasodilation. This mechanism is the foundation for the therapeutic application of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[4][5]
High-throughput screening (HTS) plays a pivotal role in the discovery of novel and potent PDE5 inhibitors. These assays allow for the rapid evaluation of large compound libraries to identify potential drug candidates. Among various HTS methodologies, fluorescence polarization (FP) offers a robust, homogeneous, and sensitive platform for studying inhibitor binding.[6][7] This application note details a competitive FP-based HTS assay for the discovery of PDE5 inhibitors, utilizing a fluorescently labeled tracer and Udenafil-d7 as a reference compound. Udenafil is a potent and selective PDE5 inhibitor, and its deuterated form, this compound, can serve as a valuable tool in these screening campaigns.[8]
The PDE5 Signaling Pathway
The activity of PDE5 is intricately linked to the nitric oxide (NO) signaling cascade. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4] The subsequent increase in cGMP levels activates protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation.[3] PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP, thus diminishing the downstream effects of NO.[1][2] PDE5 inhibitors block this hydrolysis, leading to elevated cGMP levels and enhanced vasodilation.
Figure 1: The PDE5 signaling pathway.
Experimental Protocols
Principle of the Fluorescence Polarization Assay
This HTS assay is based on the principle of competitive binding. A fluorescently labeled PDE5 inhibitor (tracer) is used, which, when bound to the PDE5 enzyme, has a high fluorescence polarization value due to its slow tumbling rate in solution. When an unlabeled test compound with affinity for the PDE5 active site is introduced, it competes with the tracer for binding to the enzyme. This displacement of the tracer results in a decrease in the fluorescence polarization signal, as the free tracer tumbles more rapidly in solution. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Materials and Reagents
-
Enzyme: Recombinant human PDE5A1 (catalytic domain)
-
Tracer: Fluorescently-labeled Udenafil or a similar high-affinity PDE5 inhibitor
-
Reference Inhibitor: this compound (or unlabeled Udenafil)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Microplates: 384-well, black, low-volume microplates
-
Plate Reader: Capable of measuring fluorescence polarization
Experimental Workflow
The following diagram illustrates the workflow for the competitive fluorescence polarization HTS assay.
Figure 2: HTS experimental workflow.
Detailed Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound (reference inhibitor) and test compounds in DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well microplate.
-
Include control wells containing only DMSO (for high signal) and a saturating concentration of this compound (for low signal).
-
-
Enzyme Addition:
-
Prepare a solution of PDE5 enzyme in assay buffer at a predetermined optimal concentration.
-
Dispense 10 µL of the enzyme solution to each well of the microplate containing the compounds.
-
Briefly centrifuge the plate to ensure all components are at the bottom of the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Tracer Addition:
-
Prepare a solution of the fluorescent tracer in assay buffer at its optimal concentration (typically at or below its Kd for PDE5).
-
Dispense 10 µL of the tracer solution to each well.
-
Centrifuge the plate again.
-
-
Equilibration and Measurement:
-
Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters.
-
Data Presentation and Analysis
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each test compound. The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the tracer binding, is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Table 1: Comparative IC₅₀ Values of Known PDE5 Inhibitors
| Compound | PDE5 IC₅₀ (nM) |
| Udenafil | 8.25[8] |
| Sildenafil | 3.5 - 8.5[9] |
| Tadalafil | 0.94[4] |
| Vardenafil | 0.6[4] |
Note: IC₅₀ values can vary depending on assay conditions.
Logical Relationship for Hit Identification
The process of identifying a "hit" in an HTS campaign involves a series of logical steps, from the initial screen to confirmatory assays and subsequent characterization.
Figure 3: Logical workflow for hit identification.
Conclusion
The described fluorescence polarization-based HTS assay provides a robust and efficient method for the identification of novel PDE5 inhibitors. The use of a high-affinity fluorescent tracer and a well-characterized reference compound like this compound ensures the reliability and reproducibility of the screening data. This application note serves as a comprehensive guide for researchers and scientists in the field of drug discovery to establish and execute high-throughput screening campaigns targeting the PDE5 enzyme. The outlined protocols and workflows can be adapted to specific laboratory automation and instrumentation, facilitating the discovery of next-generation PDE5 inhibitors.
References
- 1. Udenafil | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 5. Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Protocol for the Simultaneous Determination of Udenafil and its Active Metabolite, DA-8164
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the simultaneous quantification of the phosphodiesterase type 5 (PDE5) inhibitor, udenafil, and its major active metabolite, N-dealkylated udenafil (DA-8164), in biological matrices. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development processes involving udenafil. The protocol outlines a simple protein precipitation method for sample preparation, followed by a rapid and sensitive UPLC-MS/MS analysis. All quantitative data and experimental parameters are presented in a clear and structured format for easy reference and implementation in a laboratory setting.
Introduction
Udenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, udenafil enhances the nitric oxide/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow, which facilitates penile erection. The metabolism of udenafil primarily occurs in the liver, mediated by cytochrome P450 (CYP) 3A4, leading to the formation of its main active metabolite, DA-8164.[1] This metabolite also exhibits pharmacological activity, contributing to the overall therapeutic effect. Therefore, a reliable and sensitive analytical method for the simultaneous determination of both udenafil and DA-8164 is essential for accurately characterizing its pharmacokinetic profile.
Experimental Protocols
This protocol is based on the validated method described by Bae et al. (2008) for the analysis of udenafil and DA-8164 in human plasma and urine.[1]
Materials and Reagents
-
Udenafil and DA-8164 reference standards
-
Sildenafil (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma or urine (blank)
Instrumentation
-
UPLC System: Waters Acquity UPLC® or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical Column: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of udenafil, DA-8164, and the internal standard from biological matrices.
-
To a 100 µL aliquot of the biological sample (plasma or urine) in a microcentrifuge tube, add the internal standard (sildenafil).
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
UPLC Conditions
The chromatographic separation is achieved using an isocratic elution on a C18 column.
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (75:25, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 1.5 minutes |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of the analytes.
| Parameter | Udenafil | DA-8164 | Sildenafil (IS) |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition (m/z) | 517.3 → 283.2 | 406.2 → 364.2 | 475.2 → 283.2 |
| Cone Voltage (V) | 40 | 35 | 30 |
| Collision Energy (eV) | 25 | 20 | 30 |
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this UPLC-MS/MS method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | MRM Transition (m/z) |
| Udenafil | ~ 0.85 | 517.3 → 283.2 |
| DA-8164 | ~ 0.65 | 406.2 → 364.2 |
| Sildenafil (IS) | ~ 0.75 | 475.2 → 283.2 |
Table 2: Method Validation Summary
| Parameter | Udenafil | DA-8164 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% |
| Recovery (%) | > 85% | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of udenafil and DA-8164.
Signaling Pathway of Udenafil
Caption: Signaling pathway of udenafil's mechanism of action.
References
Troubleshooting & Optimization
Overcoming matrix effects in Udenafil LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Udenafil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Udenafil analysis?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, Udenafil, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Key components in biological matrices that can cause these effects include phospholipids, salts, and endogenous metabolites.
Q2: I am observing low signal intensity for Udenafil. Could this be due to matrix effects?
A2: Yes, low signal intensity, particularly inconsistent signal across different samples, is a common symptom of ion suppression caused by matrix effects. Other potential causes include issues with sample preparation leading to poor recovery, incorrect MS/MS parameters, or problems with the LC separation. It is crucial to systematically investigate the cause.
Q3: How can I assess if matrix effects are impacting my Udenafil assay?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of Udenafil spiked into an extracted blank matrix sample with the peak area of Udenafil in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What is the most straightforward sample preparation technique for Udenafil in plasma?
A4: Protein precipitation (PPT) is a simple and rapid method for sample preparation in Udenafil analysis. A validated UPLC-MS/MS method for Udenafil and its metabolite in human plasma utilizes a direct injection after protein precipitation with acetonitrile[1][2]. This method has been shown to be sensitive and accurate for pharmacokinetic studies[1].
Q5: When should I consider more complex sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?
A5: If significant matrix effects are observed with protein precipitation, more selective sample preparation techniques like LLE or SPE should be considered. These methods provide a cleaner extract by more effectively removing interfering substances like phospholipids. LLE is a cost-effective alternative, while SPE can offer the highest degree of cleanup, albeit with more complex method development.
Troubleshooting Guide
This guide addresses specific issues that may arise during Udenafil LC-MS/MS analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Udenafil is in a single ionic form. For ESI positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is common. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Use a column with a different stationary phase or end-capping. |
Issue 2: High Signal Variability Between Replicate Injections
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. Automating liquid handling steps can improve reproducibility. |
| Matrix Effects | Implement a more effective sample cleanup method (e.g., switch from PPT to LLE or SPE). Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure proper needle placement. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For LLE, experiment with different organic solvents and pH adjustments. For SPE, optimize the wash and elution steps. |
| Analyte Adsorption | Use low-adsorption vials and collection plates. Pre-condition pipette tips with the sample matrix. |
| Analyte Instability | Investigate the stability of Udenafil under the sample processing and storage conditions. |
Experimental Protocols
Protocol 1: Protein Precipitation for Udenafil in Human Plasma
This protocol is adapted from the validated UPLC-MS/MS method by Bae et al. (2008)[1].
Materials:
-
Human plasma samples
-
Udenafil and internal standard (e.g., Sildenafil) stock solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for PDE5 Inhibitors
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Tadalafil | Human Plasma | 90.4 - 97.3 | 98.5 - 103.2 | Kim et al. (2017) |
| Liquid-Liquid Extraction | Vardenafil | Human Plasma | >93.1 | Not Reported | Ku et al. (2009)[3] |
| Protein Precipitation (Acetonitrile) | Vardenafil | Rabbit Plasma | Not Reported | Not Reported | Al-Ghananeem et al. (2021)[4] |
Note: Data for Udenafil with direct comparison of methods is limited in the reviewed literature. The data for similar PDE5 inhibitors is presented to illustrate typical performance.
Table 2: UPLC-MS/MS Method Parameters for Udenafil Analysis
| Parameter | Setting |
| LC System | Waters Acquity UPLC |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 1 minute |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Udenafil) | m/z 517 → 283 |
| MRM Transition (DA-8164) | m/z 406 → 364 |
| MRM Transition (IS - Sildenafil) | m/z 475 → 100 |
Source: Adapted from Bae et al. (2008)[1]
Visualizations
Caption: Experimental workflow for Udenafil analysis using protein precipitation.
Caption: Logical workflow for troubleshooting matrix effects in Udenafil analysis.
References
- 1. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. validated-lc-ms-ms-assay-for-the-quantitative-determination-of-vardenafil-in-human-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Udenafil-d7 in plasma samples under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Udenafil-d7 in plasma samples under various storage conditions. The information is presented in a user-friendly question-and-answer format to address common issues encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the importance of assessing the stability of this compound in plasma samples?
A1: Assessing the stability of this compound, an internal standard (IS), in plasma is a critical component of bioanalytical method validation as mandated by regulatory bodies like the FDA and EMA.[1][2] It ensures that the concentration of the internal standard remains constant throughout the entire sample lifecycle, from collection to analysis. Any degradation or chemical change in this compound could lead to inaccurate quantification of the target analyte, Udenafil.
Q2: What are the typical stability tests performed for a deuterated internal standard like this compound in plasma?
A2: Standard stability tests for bioanalytical methods evaluate the analyte and internal standard under conditions that mimic sample handling and storage. These include:
-
Freeze-Thaw Stability: Assesses the stability after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the time samples might be left on a laboratory bench during processing.
-
Long-Term Stability: Determines the stability of the analyte and IS in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.
-
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.
Q3: Are there any specific concerns when using a deuterated internal standard like this compound?
A3: Yes, deuterated internal standards can sometimes exhibit issues not seen with the unlabeled analyte. These can include:
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with protons from the surrounding matrix, leading to a change in the mass of the internal standard.
-
Chromatographic Separation: The deuterium isotope effect can sometimes cause a slight difference in retention time between the deuterated internal standard and the native analyte.
-
Different Extraction Recoveries: Variations in physical properties due to deuteration can occasionally lead to different extraction efficiencies compared to the analyte.
It is crucial during method development to ensure that this compound behaves identically to Udenafil in terms of chromatographic retention and ionization response to accurately compensate for any variations.
Troubleshooting Guide
Issue: I am observing a drift in the internal standard (this compound) peak area across my analytical run. What could be the cause?
Possible Causes & Solutions:
-
Post-Preparative Instability: this compound may be degrading in the processed sample stored in the autosampler.
-
Troubleshooting Step: Perform a post-preparative stability test by re-injecting a set of processed samples after they have been stored in the autosampler for a duration equivalent to a typical analytical run.
-
Solution: If instability is confirmed, consider adjusting the autosampler temperature (e.g., cooling to 4°C) or reducing the batch size to minimize the time samples spend in the autosampler.
-
-
Inconsistent Sample Extraction: Variability in the extraction process can lead to inconsistent recovery of the internal standard.
-
Troubleshooting Step: Review your sample preparation procedure for any inconsistencies. Ensure thorough vortexing and consistent timing for all steps.
-
Solution: Automating the liquid handling steps can improve consistency. Also, verify that the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust.
-
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the plasma can affect the this compound signal.
-
Troubleshooting Step: Evaluate matrix effects by comparing the response of this compound in post-extraction spiked blank plasma from different sources with its response in a neat solution.
-
Solution: If significant matrix effects are observed, optimize the chromatographic separation to move this compound away from the interfering peaks or employ a more rigorous sample clean-up procedure.
-
Quantitative Stability Data
Table 1: Freeze-Thaw Stability of Tadalafil-d3 in Human Plasma
| Storage Cycles | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 50 | 49.5 | 99.0 | 2.1 |
| 3 | 50 | 48.9 | 97.8 | 3.5 |
| 6 | 50 | 50.3 | 100.6 | 1.8 |
Data adapted from a bioanalytical method validation study of Tadalafil and Tadalafil-d3.[3]
Table 2: Short-Term (Bench-Top) Stability of Tadalafil-d3 in Human Plasma at Room Temperature
| Duration (hours) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 | 50 | 50.1 | 100.2 | 2.5 |
| 6 | 50 | 49.2 | 98.4 | 3.1 |
| 12 | 50 | 49.8 | 99.6 | 2.2 |
Data adapted from a bioanalytical method validation study of Tadalafil and Tadalafil-d3.[3]
Table 3: Long-Term Stability of Tadalafil-d3 in Human Plasma
| Storage Temperature | Duration (days) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| -20°C | 74 | 50 | 48.7 | 97.4 | 4.2 |
| -70°C | 74 | 50 | 49.5 | 99.0 | 3.8 |
Data adapted from a bioanalytical method validation study of Tadalafil and Tadalafil-d3.[3]
A study on Udenafil (the non-deuterated analyte) demonstrated its stability in human plasma for at least 45 days when stored at -80°C.[4]
Experimental Protocols
The following are generalized protocols for conducting stability tests based on regulatory guidelines and common laboratory practices.
1. Freeze-Thaw Stability Protocol
-
Spike a pool of blank human plasma with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked plasma into multiple aliquots.
-
Analyze one set of aliquots immediately (Cycle 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically a minimum of three).
-
After the final cycle, process and analyze the samples and compare the results to the Cycle 0 samples.
2. Short-Term (Bench-Top) Stability Protocol
-
Spike a pool of blank human plasma with this compound at low and high QC concentrations.
-
Divide the spiked plasma into aliquots for each time point.
-
Keep the aliquots on a laboratory bench at room temperature.
-
At specified time intervals (e.g., 0, 4, 8, and 24 hours), process and analyze a set of aliquots.
-
Compare the results of the stored samples to the results of the samples analyzed at time zero.
3. Long-Term Stability Protocol
-
Spike a pool of blank human plasma with this compound at low and high QC concentrations.
-
Divide the spiked plasma into multiple aliquots for each storage duration.
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples, process, and analyze them.
-
Compare the results to the initial (time zero) analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound in plasma.
Caption: Logical flow of stability testing for this compound in plasma samples.
References
Minimizing ion suppression in the ESI source for Udenafil analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI source during Udenafil analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor sensitivity and inconsistent results for Udenafil in my LC-MS/MS analysis of plasma samples. Could ion suppression be the cause?
A1: Yes, poor sensitivity, inconsistent peak areas, and reduced reproducibility are classic symptoms of ion suppression in the Electrospray Ionization (ESI) source. Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of Udenafil, leading to a decreased signal.
Troubleshooting Steps:
-
Assess Matrix Effect: The first step is to confirm and quantify the extent of ion suppression. A post-extraction spike experiment is a standard method for this.
-
Review Sample Preparation: Protein precipitation (PPT) is a common but less clean sample preparation method that can lead to significant ion suppression. Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Optimize Chromatography: Ensure that Udenafil is chromatographically separated from the regions of major ion suppression. Phospholipids are a major cause of ion suppression and tend to elute in the middle of a typical reversed-phase gradient.[1]
-
Check Internal Standard (IS) Performance: If you are using an internal standard, ensure it co-elutes with Udenafil and is similarly affected by the matrix. A stable isotope-labeled (SIL) internal standard for Udenafil is the ideal choice to compensate for matrix effects.[1]
Q2: How can I quantitatively assess the matrix effect for my Udenafil analysis?
A2: The post-extraction spiking method is a widely accepted technique to quantify the matrix effect.[2] This involves comparing the response of Udenafil in a clean solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol is adapted from the principles described in the bioanalytical method validation literature.[3]
Objective: To quantify the ion suppression or enhancement for Udenafil in plasma.
Materials:
-
Blank human plasma (free of Udenafil)
-
Udenafil reference standard
-
Internal Standard (IS) stock solution (if used)
-
All solvents and reagents used in your established extraction and LC-MS/MS method
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Udenafil in the mobile phase at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Process blank plasma samples through your entire sample preparation procedure (e.g., LLE or PPT). After the final extraction step and just before injection, spike the extracted blank matrix with Udenafil to the same final concentration as Set A.
-
Set C (Spiked Sample): Prepare a plasma sample spiked with Udenafil at the same concentration as Set A and process it through the entire sample preparation procedure. (This set is used to determine recovery, which is often assessed alongside the matrix effect).
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Udenafil.
-
Calculation of Matrix Factor (MF): The Matrix Factor is calculated as follows: MF = (Peak Area of Udenafil in Set B) / (Peak Area of Udenafil in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
For regulatory purposes, the variability of the matrix effect across different lots of the biological matrix should also be assessed.[4]
-
Q3: What is the best sample preparation technique to minimize ion suppression for Udenafil?
A3: While protein precipitation (PPT) is simple, it is often insufficient for removing matrix components that cause ion suppression, particularly phospholipids.[1] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
While a direct comparative study for Udenafil was not found in the literature, the following table summarizes the expected performance of common sample preparation techniques in minimizing ion suppression based on general principles of bioanalysis.
| Sample Preparation Technique | Expected Impact on Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | High potential for significant ion suppression | Simple, fast, and inexpensive.[1] | Does not effectively remove phospholipids and other endogenous interferences.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate to low ion suppression | Good removal of salts and phospholipids.[1][5] | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Low ion suppression | Highly selective for the analyte, providing excellent sample cleanup.[5] | More complex and costly method development. |
Q4: My Udenafil peak is eluting early in the chromatographic run, and I'm still seeing significant ion suppression. What can I do?
A4: Early eluting peaks are more susceptible to ion suppression from salts and other highly polar endogenous compounds that are not well-retained on a reversed-phase column.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Udenafil Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of udenafil from biological samples.
FAQs: Quick Answers to Common Questions
Q1: What are the most common methods for extracting udenafil from biological samples?
A1: The three most prevalent techniques for extracting udenafil and other small molecule drugs from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Each method has its own set of advantages and challenges regarding recovery, purity, and throughput.
Q2: I'm experiencing low recovery of udenafil. What are the likely causes?
A2: Low recovery is a frequent issue in sample preparation.[1][3] The causes can be multifaceted, including:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of udenafil, affecting its solubility and partitioning behavior.
-
Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE and for eluting from SPE cartridges must be optimized for udenafil.
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb udenafil completely from the SPE cartridge.[3]
-
Analyte Loss During Solvent Evaporation: High temperatures or strong nitrogen streams during the evaporation step can lead to the loss of the analyte.
-
Co-precipitation with Proteins: In PPT, udenafil may become entrapped within the precipitated protein pellet.[2]
Q3: How can I improve the reproducibility of my udenafil extraction?
A3: Poor reproducibility can stem from various factors in the extraction workflow.[1][2] To enhance consistency:
-
Ensure Consistent Sample Handling: Standardize all steps, from sample thawing to vortexing times.
-
Automate Where Possible: Automated liquid handlers and SPE systems can reduce human error.
-
Check for Matrix Effects: Endogenous components in the biological matrix can interfere with the extraction and analysis. A thorough method validation should assess matrix effects.
-
Verify Instrument Performance: Regularly check the performance of pipettes, centrifuges, and analytical instruments.[2]
Troubleshooting Guides
Protein Precipitation (PPT)
Problem: Low Udenafil Recovery
-
Possible Cause 1: Udenafil is co-precipitating with the plasma proteins. [2]
-
Solution:
-
Optimize the Precipitating Agent: While acetonitrile is commonly used, other organic solvents like methanol or acetone, or even acids like trichloroacetic acid (TCA), can be tested.[4][5] The choice of precipitant can influence how proteins aggregate and potentially trap the analyte.
-
Adjust the Solvent-to-Plasma Ratio: A higher volume of organic solvent can sometimes lead to a more dispersed precipitate, reducing analyte entrapment. Ratios of 2:1 or 3:1 (solvent:plasma) are common starting points.[4]
-
Optimize Incubation Temperature and Time: Precipitating on ice can sometimes improve the removal of proteins while keeping the analyte in solution.
-
-
-
Possible Cause 2: The protein pellet is not fully compacted.
-
Solution:
-
Increase Centrifugation Speed and/or Time: Ensure that the centrifugation is sufficient to form a tight pellet, allowing for the complete transfer of the supernatant.
-
Use a Colder Centrifugation Temperature: Centrifuging at 4°C can aid in protein precipitation and pellet formation.
-
-
Liquid-Liquid Extraction (LLE)
Problem: Low Udenafil Recovery
-
Possible Cause 1: The pH of the aqueous phase is not optimal for partitioning.
-
Solution: Udenafil is a basic compound. Adjusting the pH of the biological sample to be more basic (e.g., pH 9-10) will ensure it is in its non-ionized form, which is more soluble in organic extraction solvents.
-
-
Possible Cause 2: The organic solvent is not suitable for udenafil.
-
Solution:
-
Test Different Solvents: Experiment with a range of water-immiscible organic solvents of varying polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol.
-
Consider Solvent Mixtures: A combination of solvents can sometimes provide better extraction efficiency than a single solvent.
-
-
-
Possible Cause 3: An emulsion has formed between the aqueous and organic layers.
-
Solution:
-
Centrifugation: Centrifuging at a higher speed or for a longer duration can help to break the emulsion.
-
Addition of Salt: Saturating the aqueous phase with sodium chloride can help to break emulsions by increasing the polarity of the aqueous layer.
-
Filtration: Passing the mixture through a glass wool plug can sometimes help to break up the emulsion.
-
-
Solid-Phase Extraction (SPE)
Problem: Low Udenafil Recovery
-
Possible Cause 1: The SPE sorbent is not retaining udenafil. [3]
-
Solution:
-
Select the Appropriate Sorbent: For a basic compound like udenafil, a reversed-phase sorbent (e.g., C18, C8) or a mixed-mode cation exchange sorbent is often suitable.
-
Optimize Sample Loading Conditions: Ensure the pH of the sample is adjusted to promote retention. For reversed-phase SPE, a more neutral or slightly basic pH is generally preferred. For cation exchange, a more acidic pH is needed to ensure udenafil is positively charged.
-
-
-
Possible Cause 2: Udenafil is being washed off the sorbent during the wash step. [6]
-
Solution:
-
Use a Weaker Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. Decrease the percentage of organic solvent in the wash solution.
-
-
-
Possible Cause 3: The elution solvent is not strong enough to recover udenafil. [3]
-
Solution:
-
Increase the Strength of the Elution Solvent: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.
-
Modify the pH of the Elution Solvent: For reversed-phase SPE, adding a small amount of acid or base to the elution solvent can improve recovery. For cation exchange SPE, a basic elution solvent will neutralize the charge on udenafil and facilitate its elution.
-
-
Problem: Poor Reproducibility in SPE
-
Possible Cause 1: The SPE cartridge bed has dried out before sample loading. [3]
-
Solution: After conditioning and equilibrating the sorbent, do not allow it to dry before loading the sample. The sorbent should remain wetted to ensure proper interaction with the analyte.
-
-
Possible Cause 2: Inconsistent flow rates during sample loading, washing, or elution. [6]
-
Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. A slow and steady flow rate during sample loading is crucial for optimal retention.[6]
-
Data on Extraction Recovery
The following table summarizes typical recovery rates for different extraction methods for PDE5 inhibitors, including sildenafil, which is structurally similar to udenafil. Specific recovery for udenafil will depend on the optimization of the chosen method.
| Extraction Method | Analyte | Biological Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Sildenafil | Rat Plasma | 85.22 ± 4.54 | |
| Solid-Phase Extraction | Sildenafil | Human Urine | ~85 | [7] |
| Protein Precipitation | Donepezil | Rat Plasma | 98.5 to 106.8 | [8] |
| Solid-Phase Extraction | EVT201 (metabolites) | Human Urine | 65.5 - 87.9 | [7] |
Experimental Protocols
Protein Precipitation (PPT) with Acetonitrile
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or further processing.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of the biological sample into a glass tube.
-
Add an appropriate internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH to approximately 10.
-
Add 3 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Solid-Phase Extraction (SPE) - Reversed-Phase
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted with 500 µL of water) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the udenafil from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting Logic for Low Udenafil Recovery.
References
- 1. hawach.com [hawach.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic cross-contribution between Udenafil and Udenafil-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the analytical challenge of isotopic cross-contribution between Udenafil and its deuterated internal standard, Udenafil-d7, during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Udenafil and this compound analysis?
A1: Isotopic cross-contribution, also known as isotopic cross-talk, occurs when the signal from the naturally occurring isotopes of Udenafil overlaps with the signal of the deuterated internal standard, this compound, in a mass spectrometer. Due to the presence of naturally abundant heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S), the mass spectrum of Udenafil will have small peaks at masses higher than its monoisotopic mass. If the mass of one of these isotopic peaks of Udenafil is the same as the mass of this compound, it will artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative LC-MS/MS assays. Because it has a very similar chemical structure and physicochemical properties to Udenafil, it co-elutes with the analyte during chromatography and experiences similar ionization and matrix effects. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.
Q3: What are the potential consequences of unaddressed isotopic cross-contribution?
A3: Unaddressed isotopic cross-contribution can lead to several analytical issues, including:
-
Inaccurate Quantification: The artificially high internal standard signal will cause the calculated concentration of Udenafil to be underestimated.
-
Non-linear Calibration Curves: The contribution of the analyte to the internal standard signal is concentration-dependent, which can lead to non-linearity in the calibration curve, particularly at higher analyte concentrations.
-
Poor Assay Precision and Accuracy: The variability in the extent of cross-contribution can lead to poor precision and accuracy of the analytical method.
Q4: How can I determine the potential for isotopic cross-contribution in my assay?
A4: The potential for isotopic cross-contribution can be assessed by:
-
Calculating Theoretical Isotopic Distributions: Use an online isotope distribution calculator to determine the theoretical isotopic patterns for both Udenafil and this compound. This will help you visualize the potential for overlap.
-
Analyzing a High-Concentration Standard of Udenafil: Inject a high-concentration solution of Udenafil without any internal standard and monitor the mass transition of this compound. Any signal detected in the this compound channel is indicative of cross-contribution.
Troubleshooting Guide
Issue 1: I am observing a signal in the this compound channel when I inject a pure Udenafil standard.
-
Question: Have you confirmed that the signal is not due to contamination of the Udenafil standard with this compound?
-
Answer: Analyze a blank solvent injection immediately after the high-concentration Udenafil injection to rule out carryover. If the signal persists in the Udenafil standard, it is likely due to isotopic cross-contribution.
-
-
Question: What is the intensity of the signal in the this compound channel relative to the main Udenafil peak?
-
Answer: Quantify the percentage of cross-contribution by dividing the peak area in the this compound channel by the peak area of the monoisotopic Udenafil peak and multiplying by 100. This will give you an estimate of the magnitude of the interference.
-
Issue 2: My calibration curve for Udenafil is non-linear, especially at the higher concentration range.
-
Question: Have you investigated the possibility of isotopic cross-contribution?
-
Answer: As the concentration of Udenafil increases, its isotopic contribution to the this compound signal also increases, leading to a disproportionate response and a non-linear curve. Follow the steps in "Issue 1" to confirm cross-contribution.
-
-
Question: Are there other potential causes for non-linearity?
-
Answer: While isotopic cross-contribution is a likely cause, also consider detector saturation at high analyte concentrations or issues with the ionization source. Diluting the upper-end calibration standards can help diagnose detector saturation.
-
Issue 3: The precision and accuracy of my quality control (QC) samples are outside the acceptable limits.
-
Question: Have you corrected for the isotopic cross-contribution?
-
Answer: Inaccurate quantification due to uncorrected cross-talk can lead to biased QC results. Implement a correction strategy as outlined in the "Experimental Protocol" section below.
-
-
Question: Is the isotopic purity of your this compound internal standard certified?
-
Answer: Impurities in the internal standard can also affect accuracy. Whenever possible, use an internal standard with a high and certified isotopic purity.
-
Data Presentation
Table 1: Mass Spectrometric Parameters for Udenafil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Udenafil | 517.2 | 283.2 | 100 | 25 |
| This compound | 524.2 | 283.2 | 100 | 25 |
Note: These are example parameters and should be optimized for your specific instrument.
Table 2: Calculated Isotopic Distribution for Udenafil (C₂₅H₃₆N₆O₄S)
| Mass (Da) | Relative Abundance (%) |
| 516.2519 | 100.00 |
| 517.2552 | 30.13 |
| 518.2586 | 6.57 |
| 519.2620 | 1.05 |
Calculated using a standard isotope distribution calculator. The M+1 peak at 517.2552 has a significant relative abundance.
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution
-
Prepare a High-Concentration Udenafil Standard: Prepare a solution of Udenafil in a suitable solvent (e.g., methanol) at the highest concentration of your calibration curve (e.g., 1000 ng/mL).
-
LC-MS/MS Analysis: Inject the high-concentration Udenafil standard into the LC-MS/MS system.
-
Data Acquisition: Acquire data by monitoring the mass transitions for both Udenafil and this compound (as specified in Table 1).
-
Data Analysis: Integrate the peak area for any signal observed in the this compound channel. Calculate the percent cross-contribution using the following formula:
% Cross-Contribution = (Peak Area in this compound Channel / Peak Area of Udenafil M+0 Peak) * 100
Protocol 2: Correction for Isotopic Cross-Contribution
-
Determine the Correction Factor: Analyze a series of Udenafil standards of known concentrations without the internal standard. For each standard, measure the peak area of the analyte (A_analyte) and the peak area of the signal in the internal standard channel (A_cross-contribution). Plot A_cross-contribution against the concentration of the analyte. The slope of this line represents the contribution factor (CF).
-
Apply the Correction: For your unknown samples, measure the peak area of the analyte (A_analyte) and the total peak area in the internal standard channel (A_IS_total). The corrected internal standard area (A_IS_corrected) can be calculated as:
A_IS_corrected = A_IS_total - (CF * Concentration_analyte)
Since the analyte concentration is what you are trying to determine, an iterative calculation approach or specialized software may be necessary. A simpler, though less accurate, approach is to subtract the contribution based on the uncorrected calculated concentration and then recalculate.
Mandatory Visualization
Caption: Workflow for identifying and correcting isotopic cross-contribution.
Caption: Udenafil inhibits PDE5, increasing cGMP and promoting vasodilation.
Selection of the appropriate LC column for Udenafil separation
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the chromatographic separation of Udenafil.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for the analysis of Udenafil?
For routine quantification and impurity profiling of Udenafil, a reversed-phase (RP) C18 column is the most common and recommended starting point.[1][2] These columns provide robust separation based on the hydrophobicity of the molecule. Several studies have successfully employed C18 columns for the analysis of Udenafil and similar phosphodiesterase type 5 (PDE5) inhibitors.[1][3][4]
Q2: What are the typical mobile phase conditions for Udenafil separation on a C18 column?
A combination of acetonitrile and an aqueous buffer is typically used. The organic modifier concentration and the pH of the aqueous phase are critical parameters for optimizing retention and peak shape.
-
Solvents: Acetonitrile is a common organic solvent, often mixed with water or a buffer.[1][2] Methanol has also been used, but may require a buffer to achieve good peak shape.[1]
-
pH and Buffers: To ensure consistent retention times and symmetrical peaks, the mobile phase pH should be controlled. A pH of 4.4, adjusted with ortho-phosphoric acid, has been used successfully.[1][2] Using a buffer, such as phosphate buffer, can improve peak shape compared to using pure water.[1]
-
Additives: Small amounts of additives like triethylamine (e.g., 0.2%) can be added to the aqueous phase to minimize peak tailing by masking active silanol groups on the silica surface.[1][2]
Q3: What is the optimal UV wavelength for detecting Udenafil?
Udenafil can be detected using a UV detector at wavelengths between 246 nm and 291 nm.[1][2][5] A wavelength of 246 nm was used for a validated method determining Udenafil and Dapoxetine simultaneously.[1][2] Another method utilized a detection wavelength of 291 nm.[5] Analysts should perform a wavelength scan to determine the absorbance maximum for their specific mobile phase conditions.
Q4: Is chiral separation necessary for Udenafil analysis?
Yes, for regulatory and clinical purposes, chiral separation is critical. Udenafil is a chiral molecule, meaning it exists as two enantiomers (mirror-image isomers).[6] Enantiomers can have different pharmacological and toxicological profiles.[7] Regulatory agencies often require the individual enantiomers of a chiral drug to be quantified to ensure safety and efficacy.[8]
Q5: What types of columns are recommended for the chiral separation of Udenafil?
Polysaccharide-based chiral stationary phases (CSPs) are the most effective and widely used columns for separating enantiomers of pharmaceutical compounds.[9] These columns, typically based on amylose or cellulose derivatives, can differentiate between enantiomers through specific three-dimensional interactions.[10] The choice between different polysaccharide columns and the mobile phase (normal-phase, reversed-phase, or polar organic mode) often requires screening to find the optimal conditions for separation.[10]
LC Column Selection and Method Development Workflow
The following diagram outlines a general workflow for selecting an appropriate LC column and developing a separation method for Udenafil.
Caption: Workflow for Udenafil LC method development.
Quantitative Data and Experimental Protocols
The following tables summarize experimental conditions from validated HPLC methods for Udenafil analysis.
Table 1: Recommended RP-HPLC Columns for Udenafil Separation
| Column Name | Dimensions | Particle Size | Manufacturer | Reference |
|---|---|---|---|---|
| Thermo Hypersil BDS–C18 | 250 mm × 4.6 mm | 5.0 µm | Thermo Fisher Scientific | [1][2] |
| Kromasil® C18 | 250 mm × 4.6 mm | 5.0 µm | Kromasil |[3] |
Table 2: Example Experimental Conditions for Udenafil Separation
| Parameter | Method 1 |
|---|---|
| Column | Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 µm)[1][2] |
| Mobile Phase | Acetonitrile : 0.2% Triethylamine in Water (75:25, v/v)[1][2] |
| pH | 4.4 (adjusted with ortho-phosphoric acid)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 246 nm[1][2] |
| Sample Preparation | Stock solutions prepared in methanol; dilutions made in mobile phase.[1] |
Detailed Experimental Protocol (Based on Method 1)
This protocol provides a detailed methodology for the determination of Udenafil using RP-HPLC.[1][2]
1. Materials and Reagents:
-
Udenafil reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Ortho-phosphoric acid
-
Methanol (HPLC grade)
-
Ultrapure water
2. Mobile Phase Preparation:
-
Prepare the aqueous component by adding 2 mL of Triethylamine to 1000 mL of ultrapure water (0.2% TEA).
-
Adjust the pH of the aqueous component to 4.4 using ortho-phosphoric acid.
-
The final mobile phase is a mixture of Acetonitrile and the pH-adjusted aqueous component in a 75:25 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve the Udenafil reference standard in methanol to prepare a stock solution (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards at the desired concentrations (e.g., 0.30-6 µg/ml).[1]
4. Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of Udenafil into a volumetric flask.
-
Add a portion of the diluent (e.g., methanol), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.
5. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 246 nm.
Troubleshooting Guide
Q: My Udenafil peak is tailing. What should I do?
Peak tailing for a basic compound like Udenafil on a silica-based column is often due to secondary interactions with acidic residual silanol groups.
Caption: Troubleshooting flowchart for Udenafil peak tailing.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Udenafil to maintain a consistent ionization state.
-
Use a Competing Base: Add a small amount of a basic additive like triethylamine (TEA) to the mobile phase.[1][2] TEA will preferentially interact with the active silanol sites, reducing the tailing of the Udenafil peak.
-
Check for Contamination: Strongly retained compounds from previous injections can contaminate the column head. Use a guard column and flush the analytical column with a strong solvent if contamination is suspected.[11]
Q: I'm observing drifting retention times for Udenafil. What is the cause?
Retention time drift can compromise the reliability of your results.[12] Common causes include:
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[12] Even small changes in lab temperature can affect retention.[11]
-
Improper Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This may require flushing with 10-20 column volumes of the new mobile phase.[12][13]
-
Mobile Phase Composition Change: If preparing the mobile phase online, ensure the pump's mixing performance is accurate.[11] Evaporation of the organic solvent from the mobile phase reservoir can also cause drift; keep reservoirs covered.[13]
-
System Leaks: Check all fittings for leaks, as even a small leak can cause pressure and flow rate fluctuations, leading to retention time drift.[12]
Q: The backpressure is increasing during my analysis. How can I resolve this?
High backpressure can damage the column and pump.
-
Check for Blockages: The most common cause is a blockage at the column inlet frit or in the guard column.[11]
-
Filter Samples: Always filter samples through a 0.45 µm or 0.22 µm filter before injection to remove particulates.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a solvent that will dissolve potential contaminants. Note: Only do this for columns that are not specifically designated as "non-backflushable."
-
Replace the Guard Column: A guard column is designed to be a disposable component that protects the more expensive analytical column from contamination.[11] Replace it regularly.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ajprr.com [ajprr.com]
- 4. ijper.org [ijper.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Udenafil ≥98% (HPLC) | 268203-93-6 [sigmaaldrich.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Impact of mobile phase composition on Udenafil ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the ionization of Udenafil during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Udenafil that influence its ionization and chromatographic behavior?
A1: Understanding the physicochemical properties of Udenafil is critical for method development. Udenafil is a weakly basic compound. Its behavior in a chromatographic system is primarily governed by its pKa and LogP values, which dictate its degree of ionization and hydrophobicity, respectively.
Table 1: Physicochemical Properties of Udenafil
| Property | Value | Implication for Analysis |
|---|---|---|
| pKa (Strongest Basic) | 8.44[1] | Udenafil is protonated (ionized) at a pH below 8.44 and neutral at a pH above this value. The mobile phase pH is the most critical factor controlling its ionization state. |
| pKa (Strongest Acidic) | 10.25[1] | The acidic sulfonamide group is less influential under typical reversed-phase HPLC conditions (pH 2-8). |
| LogP | 2.74 - 3.2[1] | Indicates that Udenafil is a moderately hydrophobic molecule, making it well-suited for reversed-phase chromatography. |
| Chemical Formula | C25H36N6O4S[2] | --- |
| Polar Surface Area | 117.92 Ų[1] | Contributes to its solubility and interaction with polar mobile phases. |
Q2: How does the mobile phase pH affect the ionization and retention of Udenafil in reversed-phase HPLC?
A2: The mobile phase pH directly controls the ionization state of Udenafil's basic nitrogen atoms.[1] As a weak base, its charge changes significantly around its pKa of 8.44.
-
Low pH (e.g., pH < 7): At a pH well below its pKa, Udenafil will be predominantly in its protonated (ionized, BH+) form. This makes the molecule more polar, leading to weaker interaction with the nonpolar stationary phase (like C18) and therefore, earlier elution (lower retention time). Acidic conditions are often preferred for good peak shape as they can also suppress the interaction of the basic analyte with acidic residual silanols on the silica-based column packing.[3]
-
High pH (e.g., pH > 9): At a pH above its pKa, Udenafil will be in its neutral (B) form. This makes the molecule more nonpolar, leading to stronger interaction with the stationary phase and later elution (higher retention time). However, working at high pH can be detrimental to the stability of standard silica-based columns.
References
Reducing analytical variability in Udenafil quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability in Udenafil quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of Udenafil using methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Question: Why am I observing high variability or poor reproducibility in my Udenafil measurements?
Answer: High variability in Udenafil quantification can stem from several sources throughout the analytical workflow. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for High Variability:
Caption: A logical workflow for troubleshooting high variability in Udenafil quantification.
Question: I am experiencing significant matrix effects in my plasma samples when using LC-MS/MS. How can I mitigate this?
Answer: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components, are a common challenge in bioanalysis.[1]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often more effective at removing interfering phospholipids and other matrix components than simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract. Optimization of the extraction solvent is key.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Modify the gradient to better separate Udenafil from matrix components.
-
Use a Different Column: A column with a different stationary phase chemistry may provide better resolution.
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for Udenafil is the gold standard as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.[2]
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to Udenafil can be used, but it may not perfectly compensate for matrix effects.
-
Question: My Udenafil peak is showing tailing or splitting in my HPLC chromatogram. What are the likely causes and solutions?
Answer: Poor peak shape can compromise the accuracy and precision of quantification.
Common Causes and Solutions for Poor Peak Shape:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic Udenafil molecule and acidic silanols on the column. | Use a base-deactivated column or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column contamination or aging. | Wash the column with a strong solvent or replace it. | |
| Peak Splitting | Clogged frit or void in the column. | Reverse flush the column (if permissible) or replace it. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
Frequently Asked Questions (FAQs)
1. What are the common analytical methods for Udenafil quantification?
Udenafil is most commonly quantified using UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS).[3][4] LC-MS/MS is the preferred method for bioanalytical applications due to its high sensitivity and selectivity.[5]
2. What is a suitable internal standard for Udenafil analysis?
For LC-MS/MS analysis, a stable isotope-labeled (SIL) Udenafil is the ideal internal standard. If unavailable, a structural analog such as sildenafil or vardenafil can be considered, but requires careful validation to ensure it adequately compensates for variability.[6][7]
3. What are the typical validation parameters for a Udenafil quantification method?
A validated method for Udenafil quantification should include data on linearity, accuracy, precision, selectivity, recovery, and stability, following ICH guidelines.[1][3]
Quantitative Data Summary
Table 1: Validation Parameters for Udenafil Quantification by UV-Vis Spectrophotometry
| Parameter | Result | Reference |
| Wavelength (λmax) | 291 nm | [3] |
| Linearity Range | 5-35 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9999 | [3] |
| LOD | 0.102 µg/mL | [3] |
| LOQ | 0.308 µg/mL | [3] |
| Accuracy (% Recovery) | 98.47% - 100.00% | [3] |
| Precision (%RSD) | < 2.0% | [3] |
Table 2: Validation Parameters for Udenafil Quantification by HPLC-UV
| Parameter | Result | Reference |
| Linearity Range | 0.30-6 µg/ml | [4] |
| Correlation Coefficient (R²) | > 0.99 | [4] |
| LOD | 0.015 µg/ml | [4] |
| LOQ | 0.025 µg/ml | [4] |
| Precision (%RSD) | < 2% | [4] |
Table 3: Validation Parameters for Udenafil Quantification in Rat Plasma by LC-MS/MS
| Parameter | Result | Reference |
| Linearity Range | 0.5-1000 ng/mL | [5] |
| LLOQ | 0.5 ng/mL | [5] |
| Accuracy | 91.5% - 101.7% | [5] |
| Precision (%RSD) | 0.5% - 7.4% | [5] |
| Recovery | 63.0% - 81.6% | [5] |
Experimental Protocols
Detailed Methodology for Udenafil Quantification in Plasma by LC-MS/MS (Adapted from similar PDE5 inhibitor protocols) [6][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., Tadalafil, 40 ng/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex again for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 5°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient: Start with 10% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for Udenafil and the internal standard.
-
Signaling Pathway
Udenafil is a phosphodiesterase type 5 (PDE5) inhibitor. It enhances the effect of nitric oxide (NO) by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This leads to smooth muscle relaxation and increased blood flow, resulting in penile erection.
Caption: The NO/cGMP/PDE5 signaling pathway and the mechanism of action of Udenafil.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical method validation for Udenafil according to FDA guidelines.
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Udenafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The validation of these methods is presented in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines, including the M10 Bioanalytical Method Validation framework.[1] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical methodologies.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and precision of a method for the quantitative determination of a drug and/or its metabolites in biological matrices.[2] The FDA provides comprehensive guidance on the parameters that must be evaluated, including selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[2]
Comparison of Analytical Methods for Udenafil
Several analytical techniques have been employed for the quantification of Udenafil in various matrices, primarily including ultraviolet-visible (UV-Vis) spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Table 1: Comparison of Validated Bioanalytical Methods for Udenafil
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Biological Matrix | Bulk Drug, Pharmaceutical Dosage Form | Bulk Drug, Pharmaceutical Dosage Form, Human Plasma | Rat Plasma, Human Plasma and Urine |
| Linearity Range | 5-35 µg/mL[3] | 0.30-6 µg/mL[4] | 0.5-1000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.308 µg/mL[3] | 0.035 µg/mL[4] | 0.5 ng/mL[5] |
| Accuracy (% Recovery) | 98.47% - 100.00%[3] | Not explicitly stated, but method deemed accurate | Within ±15% of nominal values |
| Precision (%RSD) | < 2.0%[3] | < 2.0%[4] | Within 15% |
| Internal Standard | Not Applicable | Pregabalin[4] | Sildenafil |
Experimental Protocols
UV-Vis Spectrophotometric Method
This method is suitable for the quantification of Udenafil in bulk and pharmaceutical dosage forms.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells.
-
Solvent: 0.1N Hydrochloric Acid (HCl).
-
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve Udenafil reference standard in 0.1N HCl to obtain a known concentration.
-
Preparation of Calibration Standards: Serially dilute the stock solution with 0.1N HCl to prepare standards within the linear range (e.g., 5-35 µg/mL).[3]
-
Sample Preparation: For tablets, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a known amount of Udenafil in 0.1N HCl, sonicate, and filter.
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 291 nm for Udenafil in 0.1N HCl.[3]
-
Quantification: Calculate the concentration of Udenafil in the sample by comparing its absorbance with the calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This method offers improved selectivity and sensitivity compared to UV-Vis spectrophotometry and is suitable for various matrices.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column, such as a Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.2% triethylamine in water, with pH adjusted to 4.4 using orthophosphoric acid) in a ratio of 75:25 (v/v).[4]
-
Flow Rate: Typically 1 mL/min.[4]
-
Detection: UV detection at 246 nm.[4]
-
Procedure:
-
Sample Preparation (Plasma): Perform a protein precipitation or liquid-liquid extraction. For example, add a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge. The supernatant is then injected into the HPLC system.
-
Internal Standard: An internal standard (e.g., pregabalin) is added to all samples and standards to improve precision.[4]
-
Analysis: Inject the prepared samples and calibration standards onto the HPLC column. The retention times for Udenafil and the internal standard are monitored.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of Udenafil to the internal standard against the concentration of the standards. The concentration of Udenafil in the samples is determined from this curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is the most sensitive and selective method, ideal for quantifying low concentrations of Udenafil in complex biological matrices like plasma and urine.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Chromatography: Similar to HPLC, using a reversed-phase column. The mobile phase composition and gradient are optimized for rapid and efficient separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for Udenafil and its internal standard are monitored.
-
Procedure:
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient.[6]
-
Analysis: The extracted sample is injected into the LC-MS/MS system.
-
Quantification: Similar to HPLC, a calibration curve is generated using an internal standard, and the concentration of Udenafil in the samples is determined.
-
Mandatory Visualizations
Caption: FDA bioanalytical method validation workflow.
Caption: Comparison of analytical methods for Udenafil.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. wjpsonline.com [wjpsonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scielo.br [scielo.br]
- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Udenafil-d7 Versus Other Internal Standards for Robust Udenafil Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Udenafil, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison between the deuterated internal standard, Udenafil-d7, and other commonly used non-deuterated internal standards. The information presented herein is supported by established principles of bioanalytical method validation and comparative data from analogous compounds.
The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry for their ability to closely track the analyte.[1][2][3]
The Gold Standard: this compound (Deuterated Internal Standard)
A deuterated internal standard like this compound is structurally identical to Udenafil, with the exception that several hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle modification results in a different mass-to-charge ratio (m/z), allowing for its distinction from the unlabeled Udenafil by a mass spectrometer, while maintaining nearly identical physicochemical properties.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound exhibits virtually the same chromatographic retention time as Udenafil, ensuring that both compounds experience the same matrix effects at the point of ionization.[1][3] This is a critical factor in mitigating ion suppression or enhancement, which can significantly impact the accuracy of quantification.[2]
-
Similar Extraction Recovery: The nearly identical chemical properties of this compound and Udenafil lead to comparable recoveries during sample preparation, correcting for any variability in the extraction process.[4]
-
Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation, chromatography, and ionization, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[3][5]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the European Medicines Agency (EMA) for bioanalytical method validation.[2]
Alternative Internal Standards: Non-Deuterated Analogs
In the absence of a deuterated internal standard, structurally similar compounds, or analogs, are often employed. For Udenafil analysis, other phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil have been utilized as internal standards.[6][7] While a viable option, this approach has inherent limitations.
Limitations of Non-Deuterated Analogs (e.g., Sildenafil):
-
Different Chromatographic Behavior: Structural analogs may not co-elute perfectly with the analyte, leading to differential matrix effects and potentially compromising the accuracy of the results.[8] For instance, in one study, the retention times for Udenafil and its internal standard, sildenafil, were approximately 12 and 9 minutes, respectively, indicating a significant separation on the chromatographic column.[7]
-
Variable Extraction Recovery: Differences in polarity and other physicochemical properties between the analyte and a non-deuterated internal standard can result in inconsistent extraction recoveries.[4]
-
Potential for Ionization Differences: The ionization efficiency of an analog internal standard in the mass spectrometer source may differ from that of the analyte, introducing a potential bias in the quantification.[5]
Quantitative Data Comparison
While a direct head-to-head experimental comparison between this compound and other internal standards for Udenafil analysis is not publicly available, the performance of deuterated versus non-deuterated internal standards has been extensively documented for other analytes, including other PDE5 inhibitors. The following table summarizes the expected performance characteristics based on these established principles and data from analogous compounds.
| Parameter | This compound (Deuterated IS) | Sildenafil (Analog IS) | Justification |
| Chromatographic Co-elution | Near-identical retention time with Udenafil | Different retention time | This compound's structure is almost identical to Udenafil, leading to similar chromatographic behavior. Sildenafil has a different chemical structure. |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution of this compound ensures it experiences the same matrix effects as Udenafil. The chromatographic separation of Sildenafil from Udenafil means it is subjected to a different matrix environment at the point of ionization.[2] |
| Extraction Recovery | Tracks Udenafil recovery closely | May differ from Udenafil | The similar physicochemical properties of this compound ensure it behaves similarly to Udenafil during extraction.[4] |
| Accuracy | High (typically >95%) | Generally lower and more variable | The superior ability of this compound to correct for analytical variability leads to higher accuracy.[9] |
| Precision (%RSD) | Low (typically <15%) | Generally higher | Deuterated standards provide more consistent results, leading to lower relative standard deviation (RSD).[9] |
| Linearity (r²) | Typically ≥0.99 | Typically ≥0.99 | Both types of internal standards can be used to establish linear calibration curves. |
| Lower Limit of Quantification (LLOQ) | Can achieve low ng/mL levels | Can achieve low ng/mL levels | The LLOQ is more dependent on the sensitivity of the mass spectrometer than the type of internal standard used. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Udenafil in human plasma using a non-deuterated internal standard, which can be adapted for use with this compound.
1. Sample Preparation (Protein Precipitation) [6]
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (either this compound or an alternative like sildenafil).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions [6]
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 75:25, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole) [6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Udenafil: m/z 517 → 283
-
This compound: The specific transition would need to be determined based on the deuteration pattern, but would be expected to have a precursor ion of m/z 524 (for d7).
-
Sildenafil (as IS): m/z 475 → 100
-
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the bioanalytical workflow for the quantification of Udenafil in plasma.
Udenafil is a phosphodiesterase type 5 (PDE5) inhibitor. The following diagram illustrates the general signaling pathway affected by this class of drugs.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Udenafil quantification methods
A Comparative Guide to Udenafil Quantification Methods
This guide provides a comparative overview of analytical methods for the quantification of Udenafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data from various studies to aid in the selection of appropriate analytical techniques. While no direct inter-laboratory comparison studies were identified, this guide collates and compares validation data from independent research.
Data Presentation: A Comparative Summary of Udenafil Quantification Methods
The following table summarizes the validation parameters for different analytical methods used to quantify Udenafil in various matrices. This data, extracted from several studies, allows for a comparison of the methods' performance characteristics.
| Parameter | UV-Vis Spectrophotometry[1][2] | UV-Vis Spectrophotometry (Dissolution)[3] | Reversed-Phase HPLC (RP-HPLC)[4][5] |
| Matrix | Bulk Drug & Tablet Formulation | Tablet Dissolution Medium | Tablet Formulation |
| Linearity Range | 5-35 µg/mL | 8-28 µg/mL | 0.30-6 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.9983 | > 0.99 |
| Accuracy (% Recovery) | 98.47% - 100.00% | 98.28% (average) | Not explicitly stated, but assay of 99.59% reported |
| Precision (% RSD) | < 2.0% (Intra- and Interday) | 0.9332% - 1.3959% | < 2.0% (Repeatability & Intermediate) |
| Limit of Detection (LOD) | 0.102 µg/mL | 0.46 µg/mL | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.308 µg/mL | 1.41 µg/mL | 0.025 µg/mL |
| Wavelength (λ) | 291 nm | 292 nm | 246 nm |
Mandatory Visualizations
Udenafil's Mechanism of Action: The cGMP Signaling Pathway
Udenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[6][7] During sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[6] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[6] PDE5 is the enzyme responsible for the degradation of cGMP.[6] By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[6]
Caption: Udenafil inhibits PDE5, increasing cGMP levels for smooth muscle relaxation.
Experimental Workflow: Udenafil Quantification by RP-HPLC
The following diagram illustrates a typical workflow for the quantification of Udenafil in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The process begins with sample preparation, followed by chromatographic separation and detection, and concludes with data analysis.
Caption: A generalized workflow for quantifying Udenafil using RP-HPLC.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on the methods described in the referenced studies and are intended to provide a general framework.
UV-Vis Spectrophotometric Method
This method is suitable for the quantification of Udenafil in bulk drug and solid dosage forms.[1][2]
-
Instrumentation: A UV-Vis spectrophotometer (e.g., Shimadzu UV-1700) with 1 cm matched quartz cells.
-
Reagents and Solvents:
-
Udenafil reference standard
-
0.1N Hydrochloric Acid (HCl)
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Udenafil reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1N HCl to obtain a concentration of 100 µg/mL.
-
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions from the standard stock solution using 0.1N HCl to achieve concentrations in the linear range (e.g., 5-35 µg/mL).[1]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 291 nm, using 0.1N HCl as a blank.[1]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Udenafil and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of 0.1N HCl, sonicate for 10 minutes, and then dilute to volume with 0.1N HCl.[1]
-
Filter the solution through a Whatman No. 41 filter paper.[1]
-
Dilute the filtrate with 0.1N HCl to obtain a final concentration within the calibration range.[1]
-
-
Quantification:
-
Measure the absorbance of the final sample solution at 291 nm.
-
Determine the concentration of Udenafil in the sample solution from the calibration curve.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method offers higher selectivity and sensitivity for the quantification of Udenafil in pharmaceutical formulations.[4][5]
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Thermo Hypersil BDS–C18 column, 250 mm × 4.6 mm, 5.0 µm).[4][5]
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Preparation of Sample Solution (from Tablets):
-
Follow a similar procedure as for the UV-Vis method to obtain a stock solution of the tablet powder in a suitable solvent (e.g., methanol).
-
Filter the solution using a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Quantification:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of Udenafil in the sample by comparing the peak area of the sample with that of the standard.
-
References
Determining the Limits of Detection and Quantification for Udenafil: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately determining the analytical limits of a compound is a critical step in establishing robust and reliable quantification methods. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Udenafil, a phosphodiesterase type 5 (PDE5) inhibitor, using various analytical techniques. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Comparative Analysis of Udenafil Detection and Quantification Limits
The sensitivity of an analytical method is defined by its ability to detect and quantify small amounts of an analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
The following table summarizes the reported LOD and LOQ values for Udenafil determined by different analytical methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV[1][2] | Drug Formulation | 0.015 µg/mL | 0.025 µg/mL |
| HPLC-UV[3] | Dissolution Media | 0.46 µg/mL | 1.41 µg/mL |
| UV Spectroscopy[4] | Bulk and Tablet Dosage Form | 0.102 µg/mL | 0.308 µg/mL |
| HPLC-UV[5][6] | Plasma | Not Reported | 5 ng/mL |
| HPLC-UV[5][6] | Urine | Not Reported | 10 ng/mL |
| LC-MS/MS[7] | Rat Plasma | Not Reported | 0.5 ng/mL |
Experimental Protocols
The determination of LOD and LOQ is intrinsically linked to the specific experimental conditions. Below are detailed methodologies for the key analytical techniques used for Udenafil analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common method for the analysis of Udenafil in pharmaceutical formulations involves Reverse-Phase HPLC with UV detection.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is utilized.
-
Column: A Thermo Hypersil BDS–C18 column (250 mm × 4.6 mm, 5.0 µm) is typically used.[1][2]
-
Mobile Phase: A mixture of acetonitrile and 0.2% triethylamine in pure water (pH adjusted to 4.4 with orthophosphoric acid) in a 75:25 ratio is used as the mobile phase.[1][2]
-
Flow Rate: The mobile phase is delivered at a flow rate of approximately 1 mL/min.[1][2]
-
Detection: The UV detector is set to a wavelength of 246 nm for monitoring the analyte.[1][2]
-
LOD and LOQ Determination: The LOD and LOQ are established based on the signal-to-noise (S/N) ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1] This is achieved by injecting serial dilutions of a standard solution of Udenafil.
For the analysis in biological matrices like plasma and urine, a modified HPLC-UV method is employed.[5][6]
-
Column: A Capcell pak C18 column (150 × 4.6 mm i.d., 5 μm particle size) is used.[5]
-
Mobile Phase: The mobile phase consists of a 30:70 mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 4.5).[5]
-
Detection Wavelength: The UV detector is set at 292 nm.[5]
-
Sample Preparation: Biological samples require a liquid-liquid extraction step to isolate the Udenafil and an internal standard (e.g., sildenafil) before injection into the HPLC system.[5]
UV-Visible Spectroscopy
For a simpler and more rapid estimation in bulk and tablet forms, UV-Visible Spectroscopy can be utilized.[4]
-
Instrumentation: A UV-Vis spectrophotometer is used for analysis.
-
Solvent: 0.1N Hydrochloric acid (HCl) is used as the solvent.[4]
-
λmax: The maximum absorbance (λmax) of Udenafil is determined to be at 291 nm.[4]
-
LOD and LOQ Calculation: The LOD and LOQ are calculated using the standard deviation of the response and the slope of the calibration curve, based on the formulas LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS is the method of choice.[7]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation: A liquid-liquid extraction procedure is typically used to prepare the plasma samples.[7]
-
LOD and LOQ Determination: The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (within 20% of the nominal value).[7]
Workflow for Determining LOD and LOQ
The general process for establishing the Limit of Detection and Limit of Quantification for an analytical method is outlined in the following diagram.
Conclusion
The choice of analytical method for determining the LOD and LOQ of Udenafil is highly dependent on the sample matrix and the required sensitivity. For pharmaceutical formulations, HPLC-UV and UV Spectroscopy offer sufficient sensitivity and are relatively cost-effective. However, for complex biological matrices such as plasma and urine, where lower detection limits are necessary, the superior sensitivity and selectivity of LC-MS/MS are required. The provided data and protocols serve as a valuable resource for researchers in selecting and validating the most appropriate analytical method for their specific application.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Udenafil Bioanalytical Methods
In the landscape of pharmaceutical research and development, the rigorous validation of bioanalytical methods is paramount to ensure the integrity of pharmacokinetic and bioavailability studies. This guide provides a detailed comparison of the accuracy and precision of a widely used bioanalytical method for the quantification of Udenafil, a phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices. The performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is assessed against alternative analytical approaches, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following tables summarize the accuracy and precision data for a validated LC-MS/MS bioanalytical method for Udenafil in rat plasma. This data is presented as a benchmark for comparison with other analytical techniques.
Table 1: Accuracy and Precision of Udenafil Quantification by LC-MS/MS in Rat Plasma
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (CV, %) |
| 2 | 1.95 ± 0.12 | 97.5 | 6.2 |
| 30 | 29.8 ± 1.5 | 99.3 | 5.0 |
| 300 | 305.1 ± 10.7 | 101.7 | 3.5 |
| 800 | 732.0 ± 59.2 | 91.5 | 7.4 |
Data adapted from a study on the rapid and sensitive determination of Udenafil in rat plasma by LC-MS/MS.[1]
Table 2: Comparison with Alternative Methods
While direct comparative studies are limited, the performance of LC-MS/MS methods generally offers significant advantages in sensitivity and selectivity over older techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Method | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | 0.5 - 2.0 ng/mL[2][3] | High sensitivity and selectivity, low sample volume, short run time.[2][3] | Higher cost and complexity of instrumentation. |
| HPLC-UV | 20 ng/mL (rat plasma)[2] | Lower cost, simpler instrumentation. | Lower sensitivity, longer run times, larger sample volumes required.[2] |
Experimental Protocols
The assessment of accuracy and precision for a bioanalytical method is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The following protocols are based on these established guidelines.
Accuracy Assessment
Accuracy is determined by comparing the mean concentration of replicate quality control (QC) samples to their nominal (known) values.
-
Preparation of QC Samples: Prepare a minimum of three concentration levels of QC samples (low, medium, and high) by spiking a blank biological matrix with known amounts of Udenafil. The low QC should be within three times the Lower Limit of Quantification (LLOQ), the medium QC should be near the middle of the calibration range, and the high QC should be close to the Upper Limit of Quantification (ULOQ).
-
Analysis: Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean concentration of the QC samples should be within ±15% of the nominal value. For the LLOQ, it should be within ±20%.[6][7]
Precision Assessment
Precision measures the degree of scatter between a series of measurements and is expressed as the coefficient of variation (CV).
-
Intra-day Precision (Repeatability): Analyze a minimum of five replicates of each QC level (low, medium, and high) and the LLOQ within a single analytical run.
-
Inter-day Precision (Intermediate Precision): Analyze the same set of QC samples on at least two different days.
-
Acceptance Criteria: The CV should not exceed 15% for the QC samples and 20% for the LLOQ.[6][7]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the accuracy and precision assessment of a Udenafil bioanalytical method.
Caption: Workflow for Accuracy and Precision Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Comparative Analysis of Analytical Methods for Udenafil Quantification in Plasma
A detailed guide for researchers on the linearity and calibration curve ranges of various Udenafil plasma assays, with a comparative look at alternative methods.
For researchers and professionals in drug development, the accurate quantification of drug concentrations in plasma is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of the linearity and calibration curve ranges of various analytical methods for the determination of Udenafil, a phosphodiesterase type 5 (PDE5) inhibitor, in plasma. This document also presents supporting experimental data and methodologies for the cited assays and compares them with alternative analytical techniques.
Quantitative Performance of Udenafil Plasma Assays
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The calibration curve range is the range of concentrations over which the method is linear. A wider range is often desirable as it can reduce the need for sample dilution. The following table summarizes the linearity and calibration curve ranges for different Udenafil plasma assays.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Udenafil Assays | |||||
| LC-MS/MS | Rat Plasma | 1 - 200 | > 0.997 | 0.5 | [1] |
| LC-MS/MS | Human Plasma | 2.0 - Not Specified | Not Specified | 2.0 | [2] |
| HPLC-UV | Human Plasma | 5 - 1000 | Not Specified | 5 | [3][4] |
| HPLC-UV | Rat Plasma | 20 - Not Specified | Not Specified | 20 | [5] |
| UV Spectroscopy | Bulk Drug | 5 - 35 (µg/mL) | 0.9999 | 0.308 (µg/mL) | [6] |
| RP-HPLC | Pharmaceutical Formulation | 0.30 - 6 (µg/mL) | 0.999 | 0.025 (µg/mL) | [7] |
| Alternative PDE5 Inhibitor Assays | |||||
| UPLC-MS/MS (Tadalafil) | Human Plasma | 5 - 1000 | Not Specified | 5 | [8] |
| LC-MS/MS (Vardenafil) | Rabbit Plasma | Not Specified | Not Specified | 0.2 | [9] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are summaries of the methodologies used in the cited Udenafil plasma assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Udenafil in Rat Plasma[1]
-
Sample Preparation: Liquid-liquid extraction (LLE) was employed.
-
Chromatographic Separation: An Xbridge C18 column was used with a mobile phase consisting of water and acetonitrile (both with formic acid and ammonium formate) in a gradient mode. The column temperature was maintained at 40°C.
-
Detection: Tandem mass spectrometry.
-
Internal Standard: Sulfaquinoxaline.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Udenafil in Human Plasma[3][4]
-
Sample Preparation: A single-step liquid-liquid extraction procedure was performed.
-
Chromatographic Separation: A Capcell pak C18 column (5 µm particle size, 150 × 4.6 mm i.d.) was used at ambient temperature. The mobile phase consisted of acetonitrile (30%) and 20 mM potassium phosphate buffer of pH 4.5 (70%), delivered isocratically at a flow rate of 1.0 ml/min.
-
Detection: UV detector set at a wavelength of 292 nm.
-
Internal Standard: Sildenafil.
Visualizing the Experimental Workflow
To provide a clearer understanding of the analytical process, a generalized experimental workflow for a Udenafil plasma assay using LC-MS/MS is depicted below.
Caption: Generalized workflow for Udenafil plasma analysis by LC-MS/MS.
Discussion and Comparison
The choice of an analytical method for Udenafil quantification in plasma depends on several factors, including the required sensitivity, the available equipment, and the nature of the study.
-
LC-MS/MS methods generally offer the highest sensitivity and selectivity, with LLOQs as low as 0.5 ng/mL in rat plasma[1]. This makes them ideal for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. The calibration curve for the LC-MS/MS method in rat plasma demonstrated excellent linearity over a wide range of 1-200 ng/mL[1].
-
HPLC-UV methods, while typically less sensitive than LC-MS/MS, can still provide adequate performance for many applications. The reported LLOQ for Udenafil in human plasma using HPLC-UV was 5 ng/mL, with a linear range of 5-1000 ng/mL[3][4]. This method can be a cost-effective alternative when ultra-high sensitivity is not a primary requirement.
-
Alternative Methods for Other PDE5 Inhibitors: The analytical methods for other PDE5 inhibitors, such as Tadalafil and Vardenafil, often utilize similar techniques like UPLC-MS/MS and LC-MS/MS. These methods also demonstrate high sensitivity, with LLOQs in the low ng/mL range[8][9]. The choice between these methods might be influenced by the specific pharmacokinetic properties of the drug and the need for simultaneous analysis of multiple compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. wjpsonline.com [wjpsonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Udenafil Freeze-Thaw Stability in Plasma: A Comparative Analysis
A comprehensive review of available data on the freeze-thaw stability of the phosphodiesterase-5 (PDE5) inhibitor Udenafil in human plasma indicates robust stability, aligning with the performance of other drugs in its class such as sildenafil, tadalafil, and vardenafil. While specific percentage recovery data for Udenafil after repeated freeze-thaw cycles is not publicly detailed, validation studies for its bioanalytical methods confirm it meets the stringent criteria for stability required by regulatory bodies.
This guide provides a comparative overview of the freeze-thaw stability of Udenafil and its main competitors, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals who require an understanding of the pre-analytical stability of these compounds in biological matrices.
Comparative Freeze-Thaw Stability of PDE5 Inhibitors in Plasma
The stability of a drug in a biological matrix like plasma after repeated freezing and thawing is a critical parameter in bioanalytical method validation. It ensures that the measured concentration of the drug accurately reflects the true concentration in the sample, even after storage and handling. The data available for Udenafil and other leading PDE5 inhibitors is summarized below.
| Drug | Number of Freeze-Thaw Cycles | Stability Outcome | Reference |
| Udenafil | Not explicitly stated | Method validated with precision <13.7% and accuracy >92.0% | [Bae et al., 2008][1] |
| Sildenafil | 3 | Stable | [Formulation and bioequivalence study, 2020] |
| Tadalafil | 5 | Stable | [Clinical Pharmacology Review, 2024][1] |
| Tadalafil | 6 | Stable | [Shrivastav et al., 2018][2] |
| Vardenafil | 3 | Stable | [Gandla et al., 2020] |
Note: While the exact percentage of recovery for Udenafil after a specific number of freeze-thaw cycles is not detailed in the available literature, the validation of the analytical method according to regulatory guidelines confirms its stability under these conditions.
Experimental Protocols for Freeze-Thaw Stability Testing
The general procedure for assessing the freeze-thaw stability of a drug in plasma is guided by regulatory documents such as the FDA's "Bioanalytical Method Validation" and the EMA's "Guideline on bioanalytical method validation".[3] The typical experimental workflow is as follows:
Objective: To determine the stability of the analyte in the biological matrix after repeated cycles of freezing and thawing.
Materials:
-
Blank human plasma
-
Analyte (Udenafil or comparator) stock solution
-
Internal Standard (IS) stock solution
-
Quality Control (QC) samples at low and high concentrations
Procedure:
-
Spiking: Prepare low and high concentration QC samples by spiking blank plasma with known amounts of the analyte.
-
Initial Analysis (Time 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at a specified temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at the specified temperature for at least 12 hours.
-
Repeat this cycle for a predetermined number of times (typically 3 to 5 cycles).
-
-
Final Analysis: After the final thaw, analyze the QC samples.
-
Data Evaluation: The mean concentration of the analyte in the freeze-thaw samples is compared to the baseline concentration. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the typical experimental workflow for freeze-thaw stability testing.
Caption: Experimental workflow for freeze-thaw stability testing of drugs in plasma.
References
A Comparative Guide to the Robustness of Udenafil Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the robustness of common analytical methods for the quantification of Udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring the reliability and consistency of results in a real-world laboratory setting. This document compares the performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for Udenafil analysis, supported by experimental data from published studies.
Executive Summary
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of Udenafil. However, they offer different levels of specificity and robustness. HPLC methods, particularly Reverse-Phase HPLC (RP-HPLC), demonstrate higher specificity and are less susceptible to interference from excipients, making them the preferred choice for the analysis of pharmaceutical formulations. UV-Vis spectrophotometric methods offer simplicity and cost-effectiveness but are more prone to matrix interference. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, the need for impurity profiling, and regulatory expectations.
Data Presentation: Comparison of Analytical Method Robustness
The following tables summarize the validation parameters of representative HPLC and UV-Vis spectrophotometric methods for Udenafil analysis, with a focus on parameters indicative of robustness.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometric Methods for Udenafil Analysis
| Parameter | HPLC Method[1] | UV-Vis Spectrophotometric Method[2] |
| Linearity Range | 0.30-6 µg/ml | 5-35 µg/ml[2] |
| Correlation Coefficient (r²) | > 0.99 | 0.9999[2] |
| Limit of Detection (LOD) | 0.015 µg/ml | 0.102 µg/ml[2] |
| Limit of Quantification (LOQ) | 0.025 µg/ml | 0.308 µg/ml[2] |
| Accuracy (% Recovery) | Not explicitly stated | 98.47% - 100.00%[2] |
| Precision (%RSD) | < 2% | < 2.0%[2] |
Table 2: Robustness Testing of an RP-HPLC Method for Udenafil[1]
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | Deliberate changes | Insignificant variation in peak areas and retention time |
| Mobile Phase Composition (% Acetonitrile) | Deliberate changes | Insignificant variation in peak areas and retention time |
| Different Solvent Lots | Appropriated from diverse parts | Insignificant variation in peak areas and retention time |
Experimental Protocols
Robustness Testing of the RP-HPLC Method
The robustness of the RP-HPLC method was evaluated by introducing small, deliberate variations to the chromatographic conditions.[1] The parameters investigated included the flow rate of the mobile phase and the percentage of the organic solvent (acetonitrile) in the mobile phase.[1] Additionally, solvents from different batches were used to assess the impact of minor variations in solvent quality.[1] The system's suitability parameters, such as peak area, retention time, and tailing factor, were monitored after each variation. The method is considered robust if the variations in these parameters remain within predefined acceptance criteria, typically a relative standard deviation (%RSD) of less than 2%.
Ruggedness Testing of the UV-Vis Spectrophotometric Method
The ruggedness of the UV-Vis spectrophotometric method was assessed by having the analysis performed by two different analysts.[2] The percentage relative standard deviation (%RSD) of the assay results obtained by the two analysts was calculated to determine the method's ruggedness.[2] An RSD of less than 2% is generally considered acceptable.
Mandatory Visualizations
Udenafil Signaling Pathway
Udenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3] Upon sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase the levels of cyclic guanosine monophosphate (cGMP).[3] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[3] PDE5 is the enzyme responsible for the degradation of cGMP.[3] By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response.[3]
Caption: Udenafil's mechanism of action via PDE5 inhibition.
Experimental Workflow for Robustness Evaluation
The evaluation of an analytical method's robustness follows a systematic workflow as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5] This involves identifying critical method parameters, introducing deliberate variations to these parameters, and assessing the impact on the analytical results.
Caption: Workflow for assessing the robustness of an analytical method.
References
A Researcher's Guide to Cross-Validation of Udenafil Analytical Methods Across Various Instruments
For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of analytical methods across different laboratory instruments is a critical step in the validation process. This guide provides a comparative overview of analytical methods for the quantification of Udenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and outlines the necessary steps for cross-validation to ensure seamless method transfer and data integrity.
This guide synthesizes data from various validated methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to highlight the performance of these methods. Furthermore, it details the experimental protocols and provides a workflow for the cross-validation process, adhering to international regulatory standards.
Comparative Performance of Udenafil Analytical Methods
The selection of an analytical method for Udenafil depends on the desired sensitivity, the matrix of the sample (bulk drug, pharmaceutical dosage form, or biological fluid), and the available instrumentation. The following table summarizes the performance characteristics of different validated methods for Udenafil analysis. It is important to note that these data are from individual validation studies and a direct cross-validation would be necessary to confirm performance between specific instruments.
| Method | Instrument/Column | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | LOD | LOQ |
| HPLC-UV | Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 µ) | 0.30-6 µg/ml[1] | < 2%[1] | Not explicitly stated, but method was used to test drug formulation content. | 0.015 µg/ml[1] | 0.035 µg/ml[1] |
| UV-Spectrophotometry | Shimadzu UV-1700 UV/Vis spectrophotometer | 5-35 µg/ml[2][3] | < 2.0% (Intraday and Interday)[2][3] | 98.47% - 100.00%[2][3] | 0.102 µg/ml[2][3] | 0.308 µg/ml[2][3] |
| HPLC-UV for Dissolution | UV spectrophotometric detector at 292 nm | 8-28 µg/ml[4] | 0.9332 – 1.3959%[4] | 98.28%[4] | 0.46 µg/ml[4] | 1.41 µg/ml[4] |
| UPLC-MS/MS | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | 1-600 ng/mL[5] | < 13.7%[5] | > 92.0%[5] | Not explicitly stated | 1 ng/mL[5] |
| LC-MS/MS | Not specified | 2.0 ng/mL (Lower limit of sensitivity)[6] | Not specified | Not specified | Not specified | 2.0 ng/mL[6] |
| LC-MS/MS | Not specified | 0.5 ng/mL (Lower limit of quantification)[6][7] | Not specified | Not specified | Not specified | 0.5 ng/mL[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are protocols for the most common analytical techniques used for Udenafil quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the determination of Udenafil in bulk and pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : Thermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 µm).[1]
-
Mobile Phase : A mixture of acetonitrile and 0.2% triethylamine in pure water (pH adjusted to 4.4 with orthophosphoric acid) in a 75:25 v/v ratio.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV detection at a wavelength of 246 nm.[1]
-
Internal Standard : Pregabalin can be used as an internal standard.[1]
-
Sample Preparation : Standard stock solutions are prepared by dissolving Udenafil in an organic solvent like methanol. Working solutions are prepared by diluting the stock solution with the mobile phase.[1] For tablet analysis, a powder equivalent to a specific amount of Udenafil is dissolved in the solvent, sonicated, and filtered before dilution.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and suitable for the determination of Udenafil and its metabolites in biological matrices such as plasma and urine.[5]
-
Instrumentation : A UPLC system coupled with a tandem mass spectrometer.
-
Column : Acquity UPLC BEH C18 (50 x 2.1 mm, i.d., 1.7 µm).[5]
-
Mobile Phase : An isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in a 75:25 v/v ratio.[5]
-
Flow Rate : 0.4 mL/min.[5]
-
Ionization Mode : Electrospray ionization in positive ion mode (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) mode. The mass transition for Udenafil is m/z 517 → 283.[5]
-
Internal Standard : Sildenafil can be used as an internal standard, with a mass transition of m/z 475 → 100.[5]
-
Sample Preparation : For biological samples, a protein precipitation extraction is performed using acetonitrile from a 100 µL aliquot of the sample.[5]
Workflow for Cross-Validation of Analytical Methods
The transfer of an analytical method to a different laboratory or instrument requires a documented process to ensure the receiving unit can achieve comparable results to the originating unit.[8] This workflow is based on guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[8][9]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. jpsbr.org [jpsbr.org]
- 5. Simultaneous determination of udenafil and its active metabolite, DA-8164, in human plasma and urine using ultra-performance liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. labmanager.com [labmanager.com]
- 9. fda.gov [fda.gov]
Safety Operating Guide
Essential Safety and Handling of Udenafil-d7 for Researchers
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Udenafil-d7 is paramount to ensure personal safety and maintain experimental integrity. This guide provides immediate, essential safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. For this compound, a comprehensive approach to PPE is necessary, covering all potential routes of exposure.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | N95 Respirator or higher | NIOSH/MSHA approved | To prevent inhalation of airborne particles, especially when handling the powder form. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5][6][7] |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | To prevent skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable Gown | Long-sleeved, with back closure and tight-fitting cuffs | To protect skin and personal clothing from contamination. Gowns should be changed immediately after a spill or every two to three hours during continuous handling.[5] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles.[8] |
| Full Body Protection | Coveralls ("Bunny Suit") | Head-to-toe coverage | Recommended for large-scale operations or situations with a high risk of contamination to ensure full body protection.[5] |
| Foot Protection | Shoe Covers | Slip-resistant | To prevent the spread of contamination outside of the handling area.[5] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and cross-contamination. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
First Aid Measures
In the event of an exposure, immediate action is crucial. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4][8] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][8] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All disposable PPE (gloves, gowns, shoe covers, masks) should be considered contaminated waste.
-
Any lab supplies that have come into direct contact with this compound (e.g., pipette tips, weighing boats, vials) are also contaminated.
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
Disposal Method:
-
The primary recommended method for the disposal of potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal company.
-
If incineration is not available, consult with your institution's environmental health and safety (EHS) office for approved disposal protocols.
-
Do not dispose of this compound down the drain or in the regular trash. While the FDA has a "flush list" for certain medications, Udenafil is not on it, and this practice is generally discouraged to prevent water contamination.[9][10]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Udenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. aiha.org [aiha.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
